molecular formula C16H11Cl2NO3 B12938409 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid CAS No. 835595-00-1

3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid

Numéro de catalogue: B12938409
Numéro CAS: 835595-00-1
Poids moléculaire: 336.2 g/mol
Clé InChI: IJARKOUSWLDHFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid is a useful research compound. Its molecular formula is C16H11Cl2NO3 and its molecular weight is 336.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

835595-00-1

Formule moléculaire

C16H11Cl2NO3

Poids moléculaire

336.2 g/mol

Nom IUPAC

3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid

InChI

InChI=1S/C16H11Cl2NO3/c1-22-15-3-2-8(16(20)21)4-10(15)14-6-9-5-11(17)12(18)7-13(9)19-14/h2-7,19H,1H3,(H,20,21)

Clé InChI

IJARKOUSWLDHFQ-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=C(C=C1)C(=O)O)C2=CC3=CC(=C(C=C3N2)Cl)Cl

Origine du produit

United States
Foundational & Exploratory

3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid: A Comprehensive Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. The molecule 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid, a compound of interest for its potential pharmacological activities, presents a fascinating case for the application of advanced analytical techniques. Its structure, featuring a dichlorinated indole ring linked to a substituted benzoic acid moiety, requires a multi-faceted analytical approach for unambiguous confirmation.

This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation process for 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid. Moving beyond a mere recitation of methods, this document delves into the strategic reasoning behind the selection of each analytical technique, the nuances of experimental design, and the logical framework for interpreting the resulting data. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek not only to understand the "how" but also the "why" of robust chemical structure elucidation.

The molecular formula of the target compound is C16H11Cl2NO3, with a molecular weight of 336.2 g/mol .[1] This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build a complete and validated structural picture of this molecule.

The Strategic Imperative: A Multi-Technique Approach

The elucidation of a novel chemical structure is rarely accomplished with a single analytical method.[2][3] Each technique provides a unique piece of the structural puzzle, and their combined application creates a self-validating system that ensures the highest level of confidence in the final assignment.[3] The complexity of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid, with its multiple aromatic rings and functional groups, necessitates a comprehensive strategy.

Our approach is grounded in the following logical progression:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, providing the foundational molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity between different parts of the molecule.

Workflow for Structure Elucidation

Caption: Integrated workflow for the structure elucidation of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid.

Part 1: Foundational Analysis via Mass Spectrometry

Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental composition of a new compound.[2] For 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid, high-resolution mass spectrometry (HRMS) is the technique of choice.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high mass accuracy and sensitivity.[4]

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Operate the ESI source in both positive and negative ion modes to ensure the detection of the most stable molecular ion. For a carboxylic acid, negative ion mode is often more informative due to the facile deprotonation.

  • Mass Analysis: Acquire full-scan mass spectra over a mass-to-charge (m/z) range of 100-500. The high-resolution capabilities of the TOF analyzer will provide accurate mass measurements to four or five decimal places.

Data Interpretation and Expected Results

Molecular Ion Peak: In negative ion mode, the expected [M-H]⁻ ion would have a theoretical m/z of 334.0043. The presence of two chlorine atoms will result in a characteristic isotopic pattern. The [M-H]⁻ peak will be accompanied by an [M-H+2]⁻ peak with approximately 65% of the intensity of the [M-H]⁻ peak, and an [M-H+4]⁻ peak with about 10% intensity. This isotopic signature is a strong indicator of the presence of two chlorine atoms.

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion can provide valuable structural information.[5][6] For instance, the loss of a carboxyl group (CO2) or a methyl group from the methoxy substituent would result in characteristic fragment ions. The fragmentation of the indole ring itself can also yield specific ions that aid in confirming the core structure.[6][7]

Ion Theoretical m/z Interpretation
[M-H]⁻334.0043Molecular ion
[M-H+2]⁻336.0014Isotope peak (one ³⁷Cl)
[M-H+4]⁻337.9984Isotope peak (two ³⁷Cl)
[M-H-CH₃]⁻318.9782Loss of a methyl group
[M-H-CO₂]⁻290.0145Loss of carbon dioxide

Part 2: Unraveling the Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[8] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments will be employed to assign all proton and carbon signals and establish the connectivity of the atoms in 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal dispersion and resolution.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for compounds with acidic protons, as it allows for their observation.

Experiments to be Performed:

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with the carbon atom to which it is directly attached.

  • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.[9]

Predicted NMR Data and Interpretation

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole and benzoic acid rings, the N-H proton of the indole, and the methoxy protons. The chemical shifts and coupling patterns will be key to assigning these protons.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration
Indole N-H~11.5broad singlet1H
Aromatic (Benzoic Acid)7.0 - 8.0multiplet3H
Aromatic (Indole)7.0 - 7.5multiplet3H
Methoxy (-OCH₃)~3.9singlet3H
Carboxylic Acid (-COOH)~13.0broad singlet1H

¹³C NMR: The carbon NMR spectrum will show signals for all 16 carbon atoms in the molecule. The chemical shifts will be indicative of the type of carbon (e.g., aromatic, carbonyl, methoxy).

2D NMR Interpretation:

  • COSY: Will show correlations between adjacent aromatic protons on both the indole and benzoic acid rings.

  • HSQC: Will link each aromatic proton signal to its corresponding carbon signal.

  • HMBC: This is the key experiment for establishing the overall connectivity. For example, a correlation between the methoxy protons and the carbon atom of the benzoic acid ring to which the methoxy group is attached will confirm this connection. Correlations between protons on the indole ring and carbons on the benzoic acid ring (and vice-versa) will definitively establish the linkage between these two moieties.

Logic Diagram for NMR-Based Structure Assembly

NMR_Logic cluster_BenzoicAcid Benzoic Acid Moiety cluster_Indole Dichloroindole Moiety COOH COOH C_COOH C-COOH COOH->C_COOH HMBC C_OMe C-OMe OMe -OCH3 OMe->C_OMe HMBC C_Indole_Link C-Indole Link Aromatic_H_Benzoic Aromatic H's Aromatic_H_Benzoic->C_Indole_Link HMBC Aromatic_H_Benzoic->Aromatic_H_Benzoic COSY Aromatic_C_Benzoic Aromatic C's Aromatic_H_Benzoic->Aromatic_C_Benzoic HSQC NH N-H C_NH C-NH NH->C_NH HMBC C_Benzoic_Link C-Benzoic Link Aromatic_H_Indole Aromatic H's Aromatic_H_Indole->C_Benzoic_Link HMBC Aromatic_H_Indole->Aromatic_H_Indole COSY Aromatic_C_Indole Aromatic C's Aromatic_H_Indole->Aromatic_C_Indole HSQC

Caption: Logical connections established through 2D NMR experiments to assemble the final structure.

Part 3: Definitive Confirmation with X-ray Crystallography

While spectroscopic methods provide a powerful means of deducing a chemical structure, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional arrangement of atoms in the solid state.[2][10]

Experimental Protocol: X-ray Crystallography

Crystal Growth:

  • Solvent Selection: The first and often most challenging step is to grow single crystals of sufficient quality. A variety of solvents and solvent systems should be screened. Slow evaporation of a saturated solution is a common technique. Solvents to consider include ethanol, acetone, ethyl acetate, and mixtures thereof.

  • Crystallization: Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer.

  • Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.[11]

Expected Outcome

The X-ray crystal structure will provide precise bond lengths, bond angles, and torsion angles for 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid.[12][13] This will definitively confirm the connectivity of the indole and benzoic acid rings, the positions of the chlorine and methoxy substituents, and the overall conformation of the molecule in the solid state. This data serves as the final and most authoritative piece of evidence in the structure elucidation process.

Conclusion

The structure elucidation of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid is a prime example of the power of a synergistic, multi-technique analytical approach. By beginning with the foundational data from mass spectrometry to establish the molecular formula, followed by the detailed connectivity mapping provided by a suite of NMR experiments, a robust structural hypothesis can be formulated. The final, unequivocal confirmation is then achieved through single-crystal X-ray diffraction. This rigorous, self-validating workflow ensures the highest degree of confidence in the assigned structure, a critical requirement for advancing a compound through the drug development pipeline. The principles and methodologies outlined in this guide provide a robust framework for the structural characterization of novel small molecules in a research and development setting.

References

  • Östin, A., Moritz, T., & Sandberg, G. (1992). Liquid chromatography/mass spectrometry of conjugates and oxidative metabolites of indole-3-acetic acid. Biological Mass Spectrometry, 21(6), 292–298. [Link]

  • Valdés, H., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Li, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. [Link]

  • ProQuest. (n.d.). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. [Link]

  • MDPI. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. [Link]

  • Pravdova, K. O., et al. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 133-146. [Link]

  • R Discovery. (1975). The crystal structure of indole. [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • ResearchGate. (n.d.). The X-ray crystal structure of a Corynanthé-type indole compound, C22H29N2O4+Br−, wherein an unprecedented triaxial conformation is preferred. [Link]

  • ACS Publications. (2023). X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

  • PMC. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. [Link]

  • AWS. (n.d.). III Spectroscopic Data. [Link]

  • Chemical & Pharmaceutical Bulletin. (2003). [Link]

Sources

Pharmacological Profiling and Synthetic Utility of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic Acid: A Core Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount. 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid (CAS: 835595-00-1) represents a highly specialized, bifunctional building block. It bridges the gap between non-covalent target anchoring and versatile synthetic derivatization. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its physicochemical rationale, primary biological targets (specifically Vacuolar H+-ATPase and LC3A/B), and the validated experimental workflows required to utilize it in the development of targeted therapeutics.

Physicochemical & Structural Rationale (The "Why")

As a Senior Application Scientist, it is critical to look beyond the 2D structure and understand the 3D stereoelectronic causality of a molecule. The efficacy of this scaffold relies on two distinct functional domains:

  • The 5,6-Dichloroindole Pharmacophore: Unsubstituted indoles often lack the steric bulk required to fully engage deep hydrophobic clefts in target proteins. The addition of two chlorine atoms at the 5 and 6 positions significantly increases the buried surface area and lipophilicity (logP). This specific halogenation pattern is structurally critical; it pushes the heterocyclic ring deeper into spacious hydrophobic compartments (such as the HP2 pocket of LC3) while preventing off-target binding to receptors that prefer unhalogenated or 6-fluoro substituted indoles (e.g., 5-HT2A) [4].

  • The 4-Methoxybenzoic Acid Handle: The methoxy group acts as an electron-donating moiety, modulating the pKa of the benzoic acid and restricting the dihedral angle between the indole and the phenyl ring via steric hindrance. The carboxylic acid serves as a prime synthetic handle for amide coupling, allowing researchers to attach bulky, basic moieties (like piperidines) to tune the molecule's overall solubility and target engagement [5].

Primary Biological Targets & Mechanistic Pathways

A. Vacuolar H+-ATPase (V-ATPase) Inhibition

V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular compartments (lysosomes, endosomes). Tumor cells heavily rely on V-ATPases to survive hypoxic, acidic microenvironments and to drive metastasis. Derivatives of the 5,6-dichloroindole-benzoic acid scaffold (most notably NiK-12192) have been identified as potent, selective V-ATPase inhibitors. By binding to the enzyme, these compounds disrupt the lysosomal pH gradient, leading to an accumulation of dysfunctional lysosomes and ultimately triggering anoikis-mediated apoptosis in carcinoma cell lines [1, 2, 3].

B. LC3A/B Autophagy Inhibition

The LC3 protein family is a core functional component of the autophagy pathway. Recent breakthroughs in 2024 have utilized the dichloroindole fragment as a non-covalent anchor in the design of targeted covalent inhibitors. The 5,6-dichloroindole moiety perfectly occupies the LC3 HP2 pocket, enhancing non-covalent affinity by an order of magnitude before an attached covalent warhead engages the K49 residue [4].

Mechanism Scaffold 5,6-Dichloroindole Scaffold VATPase Vacuolar H+-ATPase (Target Protein) Scaffold->VATPase Allosteric Inhibition LC3 LC3A/B Protein (Autophagy Target) Scaffold->LC3 HP2 Pocket Binding Lysosome Lysosomal pH Neutralization VATPase->Lysosome Blocks H+ Pump Autophagosome Autophagosome Accumulation LC3->Autophagosome Blocks Fusion Apoptosis Anoikis-Mediated Cell Death Lysosome->Apoptosis Autophagosome->Apoptosis

Dual mechanistic pathways of 5,6-dichloroindole derivatives targeting V-ATPase and LC3.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the comparative binding affinities and cellular activities of 5,6-dichloroindole derivatives against their primary targets, demonstrating the superiority of the dichloro-substitution pattern.

Compound / Scaffold VariantTargetAssay TypePotency (IC50 / Ki)Reference
Unsubstituted Indole-benzamideV-ATPaseLysosomal pH> 10 µM[5]
6-Chloroindole-benzamide5-HT2CRadioligand Binding15 nM[4]
5,6-Dichloroindole-benzamide (NiK-12192) V-ATPase Cellular Apoptosis 49 nM [2, 3]
LC3in-C42 (Dichloroindole hybrid) LC3A/B Covalent Binding < 10 nM [4]

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Amide Derivatization of the Core Scaffold

To synthesize active V-ATPase or LC3 inhibitors, the carboxylic acid of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid must be coupled to a target amine.

  • Causality: HATU is explicitly chosen over standard EDC/HOBt coupling. The steric hindrance provided by the adjacent methoxy group and the bulky indole ring makes the carboxylic acid poorly accessible. HATU prevents the formation of inactive N-acylurea byproducts, driving the reaction to completion.

Step-by-Step:

  • Dissolve 1.0 eq of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid in anhydrous DMF (0.1 M concentration) under an inert N2 atmosphere.

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active HOAt ester.

  • Add 1.5 eq of the target amine (e.g., 2,2,6,6-tetramethylpiperidin-4-amine).

  • Stir continuously for 12 hours. Monitor conversion via LC-MS.

  • Quench with saturated NaHCO3, extract with EtOAc, and purify the organic layer via reverse-phase HPLC (MeCN/H2O gradient with 0.1% TFA).

Synthesis Core Core Scaffold (CAS: 835595-00-1) Activation Carboxylic Acid Activation (HATU/DIPEA) Core->Activation Product Active Inhibitor (NiK-12192 Analog) Activation->Product Amide Bond Formation Amine Bulky Amine (e.g., TMP-amine) Amine->Product Nucleophilic Attack

Synthetic workflow for the amide derivatization of the 5,6-dichloroindole benzoic acid scaffold.

Protocol 2: Self-Validating Lysosomal pH Quenching Assay

To validate the V-ATPase inhibitory activity of the synthesized derivatives, an Acridine Orange (AO) quenching assay is utilized.

  • Causality: AO is a metachromatic fluorophore. In the neutral cytosol, it emits green fluorescence. When pumped into functional, acidic lysosomes, it becomes protonated, accumulates, and forms dimers that emit red fluorescence. V-ATPase inhibitors prevent this acidification, shifting the emission back to green.

Step-by-Step:

  • Seed HCT116 colon carcinoma cells in a 96-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight.

  • Treat cells with the synthesized 5,6-dichloroindole derivative (dose-response: 0.1 µM to 10 µM) for 24 hours.

  • Self-Validation Control Step: Treat one set of control wells with Bafilomycin A1 (100 nM) as a positive control for total V-ATPase inhibition.

  • Add Acridine Orange (5 µg/mL final concentration) to all wells and incubate for 15 minutes at 37°C.

  • Wash wells three times with warm PBS to remove extracellular dye.

  • Measure fluorescence using a microplate reader: Green (Ex 488 nm / Em 530 nm) and Red (Ex 488 nm / Em 620 nm).

  • Data Integrity Check: Calculate the Red/Green fluorescence ratio. The assay is only valid if the Bafilomycin A1 positive control demonstrates a >80% reduction in the Red/Green ratio compared to the DMSO vehicle. A failure here indicates dye degradation or baseline lysosomal dysfunction in the cell passage.

References

  • Covalent Modulators of the Vacuolar ATPase Journal of the American Chemical Society URL:[Link]

  • Antimetastatic effect of a small-molecule vacuolar H+-ATPase inhibitor in in vitro and in vivo preclinical studies Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Biological effects of a new vacuolar-H,-ATPase inhibitor in colon carcinoma cell lines Toxicology in Vitro URL:[Link]

  • Structure-Based Design and Discovery of a Potent and Cell-Active LC3A/B Covalent Inhibitor Journal of Medicinal Chemistry URL:[Link]

  • 5-(5,6-Dichloro-2-indolyl)-2-methoxy-2,4-pentadienamides: Novel and Selective Inhibitors of the Vacuolar H+-ATPase of Osteoclasts with Bone Antiresorptive Activity Journal of Medicinal Chemistry URL:[Link]

Strategic Screening and Evaluation of Dichloro-Substituted Indole Derivatives for Advanced Bioactivity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of countless therapeutics. However, the strategic introduction of two chlorine atoms (dichloro-substitution) onto the benzenoid ring of the indole nucleus fundamentally alters its physicochemical and pharmacokinetic landscape. This technical guide explores the mechanistic rationale behind dichloro-substitution and provides a comprehensive framework for screening these derivatives across three primary therapeutic domains: infectious disease (antimycobacterial), oncology, and neurology.

Mechanistic Rationale for Dichloro-Substitution

The decision to incorporate a dichloro-motif during lead optimization is rarely arbitrary. As an Application Scientist, understanding the causality behind this structural modification is critical for designing effective screening workflows:

  • Metabolic Stability & CYP Evasion: Unsubstituted or methyl-substituted indoles are highly susceptible to cytochrome P450 (CYP)-mediated aromatic and benzylic oxidation. Replacing these vulnerable sites (e.g., the 4, 5, or 6 positions) with chlorine atoms effectively blocks these metabolic liabilities while maintaining necessary lipophilicity[1].

  • Optimal Lipophilicity (cLogP) for Membrane Targets: The addition of two chlorine atoms significantly increases the partition coefficient. This is essential for compounds targeting intramembrane proteins, such as the mycobacterial transporter MmpL3, where lipophilicity positively correlates with target engagement and potency[2].

  • Halogen Bonding and Hydrophobic Anchoring: Chlorine atoms act as potent hydrophobic anchors and halogen bond donors. In covalent inhibitors targeting the autophagy proteins LC3A/B, a 5,6-dichloro substitution allows the indole core to penetrate deeply into the HP2 hydrophobic pocket, enhancing inhibitory activity by over seven-fold compared to unsubstituted analogs[3]. Similarly, the 4,6-dichloroindole nucleus perfectly complements the S3 hydrophobic subsite of the MmpL3 transporter[4].

Key Bioactivity Domains & Screening Paradigms

Antimycobacterial Agents (MmpL3 Inhibitors)

Indole-2-carboxamides represent a breakthrough class of anti-tuberculosis agents. High-throughput screening has demonstrated that 4,6-dichloroindole derivatives, particularly when tethered to bulky lipophilic groups like adamantane or cyclooctyl rings, exhibit exceptional activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTMs)[1][2]. The mechanism of action is the direct inhibition of MmpL3, a transmembrane protein responsible for exporting trehalose monomycolate (TMM) to the cell envelope[1].

G N1 4,6-Dichloroindole Derivative N2 MmpL3 Transporter (S3 Hydrophobic Subsite) N1->N2 Halogen Bonding & Hydrophobic Interaction N3 Blockade of TMM Transport N2->N3 Conformational Lock N4 Cell Wall Biosynthesis Arrest N3->N4 Depletion of Mycolic Acids N5 Mycobacterial Cell Death N4->N5 Lysis

Mechanism of mycobacterial cell death via MmpL3 inhibition by dichloroindoles.

Oncology: Tubulin Polymerization and Autophagy Inhibition

In the oncology space, dichloroindoles operate via two distinct mechanisms depending on the substitution pattern:

  • Tubulin Inhibition: 6,7-dichloroindole derivatives act as potent inhibitors of tubulin polymerization. By binding directly to the colchicine site on the β -tubulin subunit, these compounds arrest cancer cells (such as MCF-7 breast carcinoma) in the G2/M phase, triggering apoptosis and stimulating natural killer (NK) cell cytotoxic activity[5].

  • Autophagy Inhibition (LC3A/B): 5,6-dichloro-substituted indoles have emerged as potent covalent inhibitors of LC3A/B. The dichloro scaffold optimizes non-covalent pre-organization within the HP2 pocket before the compound covalently attaches to the K49 residue, yielding IC50 values in the low nanomolar range[3].

Neurology: NMDA Receptor Antagonism

The 4,6-dichloro-1H-indole-2-carboxylic acid scaffold is a validated pharmacophore for neurology. Derivatives bearing a 3-(2-carboxy-2-arylvinyl) moiety act as highly potent and selective antagonists at the glycine binding site of the NMDA receptor, offering significant neuroprotective effects in murine models of stroke and ischemia[6][7].

Quantitative Data Summary

The following table synthesizes the bioactivity metrics of key dichloro-substituted indole scaffolds across their respective therapeutic targets:

Target / Disease AreaScaffold TypeRepresentative CompoundBioactivity MetricRef
MmpL3 (Tuberculosis)4,6-Dichloroindole-2-carboxamideCompound 8j (Adamantanol tether)MIC = 1.32 µM[2]
Tubulin (Oncology)6,7-DichloroindoleCompound 44IC50 = 1.2 µM[5]
LC3A/B (Autophagy)5,6-DichloroindoleLC3in-C42IC50 = 7.6 nM[3]
NMDA Receptor (Neurology)4,6-Dichloro-1H-indole-2-carboxylic acidCompound 19Ki = 24 nM[6]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, screening assays must be designed with built-in causality and validation checks. Below are the standard operating protocols for evaluating dichloroindole bioactivity.

Protocol 1: High-Throughput Resazurin Microtiter Assay (REMA) for MmpL3 Inhibitors

This assay quantifies the antimycobacterial efficacy of 4,6-dichloroindole derivatives.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD600 of 0.6. Dilute to a final concentration of 105 CFU/mL.

    • Causality: Standardizing the bacterial titer ensures the compound-to-target (MmpL3) ratio remains consistent across screening plates, preventing false positives from low bacterial loads.

  • Compound Dispensing: Perform 2-fold serial dilutions of the dichloroindole test compounds in DMSO, ensuring the final DMSO concentration in the assay well remains <1%.

    • Causality: DMSO concentrations above 1% induce solvent-mediated cytotoxicity, which confounds the actual anti-TB activity of the compound.

  • Incubation: Incubate the microtiter plates at 37°C for 7 days.

    • Causality:M. tuberculosis is slow-growing; 7 days are required to reach the exponential growth phase where MmpL3 is actively transporting TMM to the cell wall.

  • Resazurin Addition & Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours, then measure fluorescence (Ex: 560 nm / Em: 590 nm).

    • Causality: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by metabolically active cells. This provides a quantifiable, self-validating readout of viability.

  • Validation Check: The assay is only deemed valid if the Z'-factor between the positive control (Isoniazid) and negative control (1% DMSO) is >0.5.

Protocol 2: Tubulin Polymerization Inhibition Assay

This cell-free assay evaluates the binding of 6,7-dichloroindoles to the colchicine site.

G S1 Purified Tubulin (>99% pure) S2 Add 6,7-Dichloroindole Test Compound S1->S2 S3 Incubate at 37°C with GTP S2->S3 S4 Measure Absorbance at 340 nm S3->S4 S5 Calculate IC50 (Polymerization Rate) S4->S5

Step-by-step workflow for screening tubulin polymerization inhibitors.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

    • Causality: EGTA chelates calcium (which inhibits polymerization), while GTP provides the necessary energy substrate for tubulin dimer addition.

  • Compound Pre-incubation: Mix purified bovine brain tubulin (3 mg/mL) with the dichloroindole compound. Incubate on ice for 15 minutes.

    • Causality: Cold temperatures keep tubulin in the unpolymerized αβ -dimer state, allowing the compound to access and bind the colchicine site without steric hindrance from a pre-formed polymer lattice.

  • Kinetic Absorbance Reading: Transfer the microplate to a spectrophotometer pre-warmed to 37°C. Immediately read the optical density (OD) at 340 nm every minute for 60 minutes.

    • Causality: As microtubules form at 37°C, the growing polymer lattice scatters light, resulting in a measurable increase in absorbance at 340 nm. Inhibitors will suppress this curve.

  • Validation Check: Include Colchicine as a positive inhibition control (expected to flatline the absorbance curve) and Paclitaxel as a polymer-stabilizing control (expected to rapidly spike the absorbance curve).

References

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents.RSC Advances.
  • Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis.PMC / NIH.
  • CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids.
  • Structure-Based Design and Discovery of a Potent and Cell-Active LC3A/B Covalent Inhibitor.
  • CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids (Alternative Link).
  • MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections.PMC / NIH.
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer.

Sources

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid (CAS: 835595-00-1) Application: Advanced Pharmaceutical Intermediate / Privileged Scaffold Building Block Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Strategic Reaction Design & Causality

The target molecule, 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid, features a highly lipophilic 5,6-dichloroindole core directly linked to a polar, hydrogen-bonding 4-methoxybenzoic acid moiety. This structural dichotomy makes it a highly valuable building block for drug discovery, particularly for targeting hydrophobic protein pockets while maintaining aqueous solubility through the carboxylate vector.

To synthesize this 2-arylindole system, the most robust and scalable approach is a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling followed by an acidic deprotection step [1].

Causality Behind Experimental Choices
  • N-Boc Protection of the Indole: Unprotected indoles are prone to competing N-arylation (Buchwald-Hartwig type side reactions) under palladium catalysis. Utilizing 1-Boc-5,6-dichloroindole-2-boronic acid sterically shields the indole nitrogen and electronically deactivates it, ensuring exclusive C-C bond formation at the C2 position [2].

  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This accelerates the reductive elimination step, which is critical when coupling sterically hindered ortho-substituted aryl bromides (such as 3-bromo-4-methoxybenzoic acid). Furthermore, it prevents the undesired oxidative addition into the aryl chloride bonds of the 5,6-dichloroindole core [3].

  • Biphasic Solvent System (Dioxane/H₂O): The organic solvent dissolves the lipophilic indole, while water is essential to dissolve the K₂CO₃ base. The aqueous hydroxide/carbonate ions are mechanistically required to coordinate with the boronic acid, converting it into a highly nucleophilic boronate complex necessary for the transmetalation step.

  • Self-Validating Workup: Because the product contains a carboxylic acid, the protocol leverages an acid-base extraction strategy. This allows the target molecule to be partitioned into the aqueous phase as a water-soluble salt, leaving unreacted neutral organic impurities (e.g., homocoupled indole dimers) in the organic waste, ensuring high purity before the final deprotection.

Reaction Pathway Visualization

SynthesisRoute SM1 1-Boc-5,6-dichloroindole- 2-boronic acid Step1 Suzuki-Miyaura Coupling SM1->Step1 SM2 3-Bromo-4-methoxy- benzoic acid SM2->Step1 Int1 3-(1-Boc-5,6-dichloro-1H-indol- 2-yl)-4-methoxybenzoic acid Step1->Int1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Step2 N-Boc Deprotection (TFA/DCM) Int1->Step2 Prod 3-(5,6-dichloro-1H-indol-2-yl)- 4-methoxybenzoic acid Step2->Prod RT, 2h

Figure 1: Two-step synthetic workflow for 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII 3-Bromo-4-methoxybenzoic acid TransMet Transmetalation (Boronate Transfer) PdII->TransMet PdII_2 Diaryl Pd(II) Complex TransMet->PdII_2 Indole-2-boronate + Base RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Intermediate RedElim->Product

Figure 2: Mechanistic catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling step.

Quantitative Data & Reagent Tables

Table 1: Reagents for Step 1 (Suzuki-Miyaura Coupling) - 10 mmol Scale

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Boc-5,6-dichloroindole-2-boronic acid329.971.003.30 gNucleophilic Partner
3-Bromo-4-methoxybenzoic acid231.041.052.43 gElectrophilic Partner
Pd(dppf)Cl₂·CH₂Cl₂816.640.050.41 gCatalyst
Potassium Carbonate (K₂CO₃)138.213.004.14 gBase / Activator
1,4-DioxaneN/AN/A40 mLOrganic Solvent
Deionized Water (H₂O)18.02N/A10 mLAqueous Solvent

Table 2: Reagents for Step 2 (N-Boc Deprotection) - Assuming 8 mmol Intermediate

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Coupled Intermediate (from Step 1)436.281.00~3.49 gSubstrate
Trifluoroacetic Acid (TFA)114.02Excess10 mLAcidic Deprotectant
Dichloromethane (DCM)84.93N/A20 mLSolvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(1-Boc-5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: Add 1-Boc-5,6-dichloroindole-2-boronic acid (3.30 g, 10 mmol), 3-bromo-4-methoxybenzoic acid (2.43 g, 10.5 mmol), and K₂CO₃ (4.14 g, 30 mmol) to the flask.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (40 mL) and H₂O (10 mL). Sparge the biphasic mixture with Argon gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd(0) oxidation and homocoupling).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.05 mmol) under a steady stream of Argon.

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 9:1 DCM/MeOH). The starting bromide should be consumed, and a new mass peak corresponding to the intermediate[M-H]⁻ 434.2 m/z should be observed.

  • Self-Validating Workup:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane.

    • Dilute the aqueous residue with 50 mL of H₂O and wash with Ethyl Acetate (2 × 30 mL). Logic: The target intermediate is a carboxylate salt in the aqueous layer; the EtOAc wash removes the catalyst ligands and neutral homocoupled indole byproducts.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 4 using 1M Citric Acid. Logic: Weak acid prevents premature cleavage of the acid-sensitive Boc group.

    • Extract the precipitated intermediate with Ethyl Acetate (3 × 40 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as a crude solid.

Step 2: Synthesis of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid
  • Dissolution: Dissolve the crude intermediate (~3.49 g, 8 mmol) in anhydrous DCM (20 mL) in a 100 mL flask.

  • Deprotection: Slowly add Trifluoroacetic Acid (10 mL) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The Boc group cleavage is indicated by the disappearance of the intermediate mass and the appearance of the final product mass [M+H]⁺ 336.0 m/z.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Purification: Triturate the resulting residue with cold Diethyl Ether (20 mL) and filter. Wash the filter cake with cold water (10 mL) to remove residual TFA salts, followed by a final wash with cold Diethyl Ether (10 mL). Dry under high vacuum to afford the pure title compound as a solid.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, validate the final material against the following expected analytical parameters:

Table 3: Expected Analytical Characterization Data

Analytical MethodExpected Result / SignalInterpretation
LC-MS (ESI+) m/z 336.0 [M+H]⁺, 338.0 (isotope)Confirms exact mass and characteristic dichloro isotopic pattern (9:6:1 ratio).
¹H NMR (DMSO-d₆) ~11.8 ppm (s, 1H, NH)Confirms successful Boc deprotection.
¹H NMR (DMSO-d₆) ~3.9 ppm (s, 3H, -OCH₃)Confirms retention of the methoxy group.
¹H NMR (DMSO-d₆) ~6.8 ppm (d, 1H, Indole C3-H)Confirms coupling occurred at the C2 position, leaving C3 unsubstituted.
HPLC (UV 254 nm) > 95% Area Under Curve (AUC)Confirms chemical purity suitable for downstream biological assays.

References

  • Title: Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. Source: Journal of Organic Chemistry, 2004, 69(20), 6812–6820. URL: [Link]

  • Title: Synthesis of 2-arylindoles by Suzuki coupling reaction of 3-bromoindoles with hindered benzoboronic acids. Source: Tetrahedron Letters, 2017, 58(7), 666–669. URL: [Link]

  • Title: Synthesis of Tridentate[1,2,4] Triazinyl-Pyridin-2-yl Indole Lewis Basic Complexants via Pd-Catalyzed Suzuki–Miyaura Cross-Coupling. Source: Journal of Organic Chemistry, 2018, 83(15), 8233–8240. URL: [Link]

Application Note: Preparative HPLC Purification of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The isolation of high-purity pharmaceutical intermediates is a critical bottleneck in drug discovery and development. The compound 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid presents a unique chromatographic challenge. Structurally, it combines a highly lipophilic, rigid dichloro-indole core with a polar, ionizable carboxylic acid moiety.

When synthesizing this class of indole-carboxylic acids, common impurities include unreacted starting materials, des-chloro byproducts (where one chlorine atom is missing), and regioisomers. Because these impurities share similar molecular weights and polarities with the target active pharmaceutical ingredient (API), standard flash chromatography is often insufficient. High-Performance Liquid Chromatography (HPLC) using a reversed-phase (RP) C18 stationary phase is mandatory to achieve >99% purity.

This guide outlines a self-validating, scalable preparative HPLC workflow designed specifically for this molecule, explaining the causality behind every solvent, pH, and gradient choice.

Chromatographic Strategy & Rationale

To design a robust purification method, we must align the physicochemical properties of the molecule with our chromatographic parameters.

Mobile Phase pH Control (The Causality of Acidic Additives)

The benzoic acid moiety on the target molecule has an estimated pKa​ of approximately 4.0. If chromatographed in neutral water/acetonitrile, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated carboxylate) states. This dual-state existence leads to split peaks, reduced retention, and severe peak tailing.

To resolve this, we utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases. TFA lowers the mobile phase pH to ~2.0, which is two units below the pKa​ of the carboxylic acid. This completely suppresses ionization, ensuring the molecule remains in its neutral, hydrophobic state, thereby maximizing its interaction with the C18 stationary phase . Furthermore, TFA acts as a masking agent for residual silanol groups (Si-OH) on the silica column matrix, preventing secondary ion-exchange interactions that cause tailing in complex aromatic systems .

Sample Diluent & Injection Dynamics

Due to the highly hydrophobic 5,6-dichloro-1H-indole system, the target compound exhibits extremely poor solubility in water and moderate solubility in pure acetonitrile. Attempting to dissolve the crude mixture in the mobile phase will result in precipitation at the column head, leading to catastrophic overpressurization.

Solution: The crude sample must be dissolved in pure Dimethyl Sulfoxide (DMSO) . DMSO is a strong aprotic solvent that completely solubilizes the rigid aromatic system. Upon injection, the DMSO plug carries the sample onto the column head where the target compound immediately precipitates out of the DMSO and adsorbs onto the C18 stationary phase in a narrow, highly concentrated band, ensuring high resolution .

Mechanism Condition Mobile Phase pH Control (0.1% TFA, pH ~2.0) Protonation Carboxylic Acid Protonation (pKa ~4.0 -> Neutral -COOH) Condition->Protonation Silanol Silanol Suppression (Masking residual Si-OH) Condition->Silanol Hydrophobic Maximized Hydrophobic Interaction with C18 Stationary Phase Protonation->Hydrophobic Tailing Prevention of Secondary Ion-Exchange Interactions Silanol->Tailing Outcome Sharp, Symmetrical Peaks High Resolution & Recovery Hydrophobic->Outcome Tailing->Outcome

Fig 1. Mechanistic rationale for acidic mobile phase additives in RP-HPLC.

Quantitative Data & Method Parameters

Table 1: Physicochemical Properties of the Target Analyte
PropertyValueChromatographic Implication
Compound Name 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid-
Molecular Weight 336.17 g/mol Elutes well within standard RP-HPLC mass ranges.
pKa​ (Carboxylic Acid) ~4.0Requires mobile phase pH < 3.0 to ensure protonation.
LogP (estimated) ~4.5 - 5.0Highly lipophilic; requires a high % organic modifier for elution.
Solubility Poor in H2​O , moderate in MeCN, high in DMSORequires DMSO as sample diluent to prevent column clogging.
Table 2: Analytical Scouting HPLC Parameters
ParameterSpecification
Column C18, 4.6 × 50 mm, 3 µm particle size
Mobile Phase A 0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile
Gradient 5% B to 95% B over 5.0 minutes
Flow Rate 1.5 mL/min
Detection UV at 254 nm (Benzoic acid) and 280 nm (Indole core)
Injection Volume 5 µL
Table 3: Preparative HPLC Parameters
ParameterSpecification
Column C18, 21.2 × 250 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile
Gradient Focused (Target %B ± 10% over 20 minutes)
Flow Rate 20.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 1.0 - 2.0 mL (dissolved in DMSO)

Step-by-Step Experimental Protocol

This protocol utilizes a self-validating gradient translation methodology. By running an analytical scouting gradient first, we mathematically derive the preparative gradient, ensuring the compound elutes exactly in the middle of the preparative run with maximum resolution from impurities .

Step 1: Sample Preparation
  • Weigh the crude synthesis mixture (e.g., 100 mg).

  • Dissolve the crude material in 2.0 mL of pure DMSO. Vortex for 60 seconds.

  • If the solution is cloudy, sonicate for 5 minutes at room temperature.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove any particulate matter that could foul the preparative column frit.

Step 2: Analytical Scouting
  • Inject 5 µL of the filtered sample onto the analytical HPLC system using the parameters in Table 2 .

  • Identify the target peak corresponding to 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid (typically the major peak with strong absorbance at both 254 nm and 280 nm).

  • Record the exact Retention Time ( tR​ ).

Step 3: Gradient Translation (Self-Validation)

Calculate the exact concentration of Mobile Phase B ( %B ) at which the target compound eluted during the analytical run:

  • Account for the system dwell time ( tD​ , typically ~0.5 min for analytical systems).

  • Calculate elution concentration:

    %Belution​=%Binitial​+(tGradient​tR​−tD​​)×Δ%B

    (Example: If tR​ = 3.5 min, tD​ = 0.5 min, tGradient​ = 5 min, Δ%B = 90. Then %Belution​=5+(3.0/5.0)×90=59%B )

  • Design the Focused Prep Gradient : Set the preparative gradient to start at (%Belution​−10%) and end at (%Belution​+10%) over 20 minutes. In our example, the prep gradient would run from 49% B to 69% B. This shallow gradient maximizes the resolution ( Rs​ ) between the target API and closely eluting des-chloro impurities.

Step 4: Preparative Purification
  • Equilibrate the preparative column (Table 3) at the starting %B of your focused gradient for 3 column volumes.

  • Inject 1.0 mL of the DMSO sample solution.

  • Initiate the focused gradient and monitor UV absorbance at 254 nm and 280 nm.

  • Collect fractions based on UV threshold triggering. Ensure the fraction collector tubes are pre-cleaned.

Step 5: Fraction Pooling & Lyophilization
  • Analyze an aliquot of each collected fraction using the analytical HPLC method to confirm >99% purity.

  • Pool the pure fractions into a round-bottom flask.

  • Crucial Step : Do not use rotary evaporation to dry the fractions. Rotary evaporation concentrates the TFA and water, which can degrade the indole core or cause unwanted side reactions. Instead, freeze the pooled fractions at -80 °C and lyophilize (freeze-dry) the sample. Lyophilization gently removes the water, acetonitrile, and volatile TFA via sublimation, leaving behind the target compound as a fluffy, pure white/off-white powder.

Workflow Start Crude Synthesis Mixture 3-(5,6-dichloro-1H-indol-2-yl) -4-methoxybenzoic acid Prep Sample Preparation Dissolution in DMSO Filtration (0.45 µm) Start->Prep Anal Analytical HPLC Scouting Determine %B at Elution Prep->Anal Scale Method Scale-Up Calculate Focused Gradient Anal->Scale PrepHPLC Preparative HPLC C18 Column, 0.1% TFA in H2O/MeCN Scale->PrepHPLC Fractions Fraction Collection UV Triggered (254 nm / 280 nm) PrepHPLC->Fractions QC Fraction QC LC-MS / Analytical HPLC Fractions->QC Lyophilization Lyophilization Yield Pure API QC->Lyophilization

Fig 2. End-to-end preparative HPLC workflow for indole-carboxylic acid purification.

References

  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex Technical Resources. URL:[Link]

  • Advanced Chromatography Technologies (ACE). "A Guide to HPLC and LC-MS Buffer Selection." HPLC.eu. URL:[Link]

  • National Institutes of Health (PMC). "Automated Production of 11C-labeled Carboxylic Acids and Esters via 'In-Loop' 11C-Carbonylation using GE FX Synthesis Modules." Journal of Visualized Experiments. URL:[Link]

Application Note: Comprehensive Protocols for Evaluating the Antimicrobial Efficacy of Indole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Because of these diverse mechanisms, a standard Minimum Inhibitory Concentration (MIC) assay is insufficient to fully characterize an indole compound. A robust, self-validating protocol must evaluate solubility constraints, bactericidal kinetics, synergistic potential, and mechanistic targets.

MOA Indole Indole Derivative Membrane Membrane Disruption Indole->Membrane Permeabilization PBP2a PBP2a Inhibition (MRSA) Indole->PBP2a Allosteric Binding Efflux NorA Efflux Pump Inhibition Indole->Efflux Blockade FtsZ FtsZ Inhibition (Cell Division) Indole->FtsZ Arrest Bactericidal Bactericidal Effect Membrane->Bactericidal Potentiation Antibiotic Potentiation Membrane->Potentiation PBP2a->Bactericidal Efflux->Potentiation FtsZ->Bactericidal

Fig 1: Multi-target mechanisms of indole compounds driving bactericidal and synergistic effects.

Experimental Protocols

Compound Solubilization and Preparation

Causality & Rationale: Indole derivatives, particularly bis-indoles and halogenated analogs, are notoriously hydrophobic. Inadequate solubilization leads to precipitation in aqueous culture media, resulting in artificially high MIC values. However, the primary solvent, Dimethyl Sulfoxide (DMSO), is toxic to bacteria at high concentrations. To maintain scientific integrity, the final DMSO concentration in the assay must be strictly controlled to ≤2-4% (v/v), a threshold well-tolerated by most ESKAPE pathogens[8].

Step-by-Step Methodology:

  • Master Stock: Synthesize a master stock of the indole compound at 10 mg/mL in 100% molecular-grade DMSO. Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution in Solvent: Perform 2-fold serial dilutions of the compound in 100% DMSO before introducing it to the aqueous broth. This prevents premature precipitation.

  • Aqueous Transfer: Dilute the DMSO stocks 1:50 into sterile Mueller-Hinton Broth (MHB). This ensures the final DMSO concentration in the assay plate remains at a constant 2%.

MIC and MBC Determination (CLSI-Adapted)

Causality & Rationale: Determining the MIC establishes baseline potency. However, to understand if the compound actively kills bacteria or merely halts growth, the Minimum Bactericidal Concentration (MBC) must be determined. According to CLSI standards, an MBC/MIC ratio of ≤2 indicates potent bactericidal behavior, which is a hallmark of membrane-targeting and FtsZ-inhibiting indoles[4][5].

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of MHB containing the serially diluted indole compound to each test well.

  • Inoculum Preparation: Prepare a bacterial suspension matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) from a fresh agar plate. Dilute this suspension 1:150 in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension into each well, achieving a final inoculum of ~5 × 10⁵ CFU/mL. Include a vehicle control well (MHB + 2% DMSO) to validate that the solvent does not inhibit bacterial growth.

  • Incubation & MIC: Incubate the plate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.

  • MBC Plating: Aspirate 10 µL from all optically clear wells (and the first turbid well) and spot onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in a ≥99.9% reduction in viable CFU compared to the initial inoculum[4][5].

Synergy Testing (Checkerboard Assay)

Causality & Rationale: Because indoles permeabilize membranes and inhibit efflux pumps, they frequently sensitize resistant strains to sub-lethal doses of legacy antibiotics[6][9]. The checkerboard assay quantifies this potentiation.

Step-by-Step Methodology:

  • Matrix Setup: Array the indole compound in 2-fold serial dilutions along the y-axis of a 96-well plate (concentrations ranging from 1/16× MIC to 2× MIC).

  • Antibiotic Setup: Array the legacy antibiotic (e.g., Doxycycline or Gentamicin) in 2-fold serial dilutions along the x-axis.

  • Inoculation: Inoculate with 50 µL of the bacterial suspension (~5 × 10⁵ CFU/mL final) and incubate at 37°C for 24 hours.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Indole in combination / MIC of Indole alone) + (MIC of Antibiotic in combination / MIC of Antibiotic alone). An FICI ≤ 0.5 indicates true synergy.

Mechanistic Validation: Outer Membrane Permeabilization Assay

Causality & Rationale: To validate if the observed synergy and bactericidal activity are driven by membrane disruption, a fluorescent probe assay using 1-N-phenylnaphthylamine (NPN) is utilized. NPN fluoresces weakly in aqueous environments but strongly when partitioned into hydrophobic lipid bilayers, making it an ideal reporter for indole-induced outer membrane damage[6].

Step-by-Step Methodology:

  • Bacterial Prep: Wash mid-log phase Gram-negative bacteria (e.g., P. aeruginosa) twice and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD₆₀₀ of 0.5.

  • Probe Addition: Add NPN to a final concentration of 10 µM and incubate in the dark for 30 minutes to establish baseline fluorescence.

  • Treatment: Add the indole compound at 0.5×, 1×, and 2× MIC.

  • Measurement: Measure fluorescence immediately (Excitation: 350 nm, Emission: 420 nm) over a 30-minute time course. A rapid, dose-dependent increase in fluorescence confirms membrane permeabilization.

Workflow CompoundPrep 1. Compound Preparation (DMSO Solubilization) MIC 2. MIC Determination (CLSI Broth Microdilution) CompoundPrep->MIC ≤4% final DMSO MBC 3. MBC Determination (Agar Plating) MIC->MBC Plate clear wells Synergy 4. Checkerboard Assay (Antibiotic Potentiation) MIC->Synergy Sub-MIC dosing MBC->Synergy If MBC/MIC ≤ 2 Mechanism 5. Mechanistic Assays (Membrane Permeability) Synergy->Mechanism Validate synergy

Fig 2: Step-by-step experimental workflow for testing indole antimicrobial efficacy.

Data Presentation

When reporting the efficacy of indole compounds, quantitative data should be summarized to highlight both intrinsic activity and synergistic potential. Below is a standardized data presentation matrix:

Indole DerivativeTarget StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioSynergy PartnerFICI ScoreMechanism Confirmed
Bis-Indole 10a MRSA (ATCC 33591)2.04.02 (Bactericidal)Ciprofloxacin0.35 (Synergy)NorA Efflux Inhibition
4F-Indole P. aeruginosa (PAO1)8.016.02 (Bactericidal)Gentamicin0.28 (Synergy)Membrane Permeabilization
Indole-Diketopiperazine E. coli (ATCC 25922)1.56.04 (Bacteriostatic)N/AN/AFabH Inhibition
CZ74 (Indole-core) S. aureus (ATCC 25923)2.02.01 (Bactericidal)N/AN/AFtsZ Arrest

References

  • Title: Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii Source: NIH (PMC) URL: [Link]

  • Title: Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids Source: Frontiers in Microbiology URL: [Link]

  • Title: Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators Source: MDPI URL: [Link]

  • Title: Indole derivatives as antibacterials: overcoming MRSA resistance through SAR insights and AI-driven design Source: ResearchGate URL: [Link]

  • Title: Indole Facilitates Antimicrobial Uptake in Bacteria Source: ACS Infectious Diseases URL: [Link]

  • Title: Novel synthetic bis-indolic derivatives with antistaphylococcal activity, including against MRSA and VISA strains Source: Journal of Antimicrobial Chemotherapy (Oxford Academic) URL: [Link]

  • Title: Indole-core-based novel antibacterial agent targeting FtsZ Source: NIH (PMC) URL: [Link]

  • Title: Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a Source: NIH (PMC) URL: [Link]

  • Title: 4F-Indole Enhances the Susceptibility of Pseudomonas aeruginosa to Aminoglycoside Antibiotics Source: Microbiology Spectrum (ASM Journals) URL: [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indole Scaffold as a Cornerstone in Oncology Research

The indole nucleus is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds, both natural and synthetic.[1][2] In the realm of oncology, indole derivatives have emerged as a particularly fruitful area of research, leading to the development of several FDA-approved anticancer agents.[1] The versatility of the indole ring allows for substitutions that can modulate its pharmacological properties, leading to compounds with diverse mechanisms of action. These mechanisms include, but are not limited to, the inhibition of crucial cellular processes such as tubulin polymerization, the activity of protein kinases like EGFR and SRC, and the induction of programmed cell death (apoptosis).[1][3][4]

This document provides a comprehensive guide for the investigation of a novel indole derivative, 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid (hereinafter referred to as Compound X), in cancer cell lines. While specific biological data for Compound X is not yet extensively published, its structural features—a dichlorinated indole core linked to a methoxybenzoic acid—suggest a strong potential for anticancer activity. This application note will guide researchers through a logical, stepwise approach to elucidating its mechanism of action and therapeutic potential.

Hypothesized Mechanism of Action

Based on the extensive literature on analogous indole derivatives, a primary hypothesized mechanism of action for Compound X is the induction of apoptosis. Many indole-based compounds exert their anticancer effects by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins.[3][5] Specifically, they have been shown to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2.[3] This disruption of the mitochondrial outer membrane potential leads to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in programmed cell death.

Another plausible mechanism is the inhibition of protein kinases that are often dysregulated in cancer. The indole scaffold is a common feature in many kinase inhibitors.[3] Compound X may target kinases involved in cell proliferation and survival signaling pathways.

The following signaling pathway diagram illustrates a potential mechanism of action for Compound X, focusing on the induction of apoptosis.

apoptosis_pathway Compound X Compound X Bcl-2 Bcl-2 Compound X->Bcl-2 Inhibits Bax Bax Compound X->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by Compound X.

Experimental Workflow: A Step-by-Step Guide

A systematic approach is crucial to characterize the anticancer properties of Compound X. The following workflow outlines a series of experiments designed to assess its cytotoxicity, and to dissect its effects on apoptosis and the cell cycle.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Target Validation Cell_Line_Selection Select Cancer Cell Lines MTT_Assay MTT Assay for Cell Viability Cell_Line_Selection->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., Caspases, Bcl-2 family) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot

Caption: Overall experimental workflow for evaluating Compound X.

Part 1: Cell Viability and Cytotoxicity Assessment

The initial step is to determine the cytotoxic effects of Compound X on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

Recommended Cell Lines: A diverse panel of cell lines is recommended to assess the breadth of Compound X's activity. Consider including:

  • MCF-7: Estrogen receptor-positive human breast cancer.[7]

  • MDA-MB-231: Triple-negative human breast cancer.[4]

  • A549: Human lung carcinoma.[4]

  • HT-29: Human colorectal adenocarcinoma.[8]

  • PC-3: Human prostate cancer.[4]

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of Compound X in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Example Data Presentation:

Cell LineCompound X IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7[Insert Value][Insert Value]
MDA-MB-231[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HT-29[Insert Value][Insert Value]
PC-3[Insert Value][Insert Value]

Part 2: Investigation of Apoptosis and Cell Cycle Arrest

Once the cytotoxic effects of Compound X are established, the next step is to investigate the underlying mechanisms. Flow cytometry is a powerful tool for analyzing apoptosis and cell cycle distribution.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells as described in Protocol 2.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Molecular Target Validation by Western Blotting

To further elucidate the molecular mechanisms, Western blotting can be used to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol 4: Western Blot Analysis
  • Protein Extraction: Treat cells with Compound X as described in Protocol 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins. Recommended antibodies include:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

    • Cell Cycle: Cyclin D1, Cyclin B1, CDK4, p21.

    • Loading Control: β-actin or GAPDH.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation and Troubleshooting

  • Consistent IC₅₀ Values: Ensure reproducibility of IC₅₀ values across multiple experiments. Variations can arise from differences in cell passage number and seeding density.

  • Apoptosis vs. Necrosis: Differentiate between apoptosis and necrosis in the Annexin V/PI assay. A significant increase in the Annexin V-positive/PI-negative population is indicative of apoptosis.

  • Cell Cycle Arrest: A significant accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests that Compound X interferes with cell cycle progression at that checkpoint.

  • Western Blotting: Correlate changes in protein expression with the results from the apoptosis and cell cycle assays. For instance, an increase in cleaved caspase-3 should correlate with an increase in the apoptotic cell population.

Conclusion

This application note provides a robust framework for the initial characterization of the anticancer properties of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid. The outlined protocols will enable researchers to assess its cytotoxicity, investigate its effects on apoptosis and the cell cycle, and identify key molecular targets. The indole scaffold holds immense promise in the development of novel cancer therapeutics, and a systematic evaluation of new derivatives like Compound X is a critical step towards realizing this potential.

References

  • PubMed.

  • AIP Publishing.

  • MDPI.

  • ACS Omega.

  • PMC.

  • PMC.

  • PMC.

  • OUCI.

  • MDPI.

  • MDPI.

  • Semantic Scholar.

  • Guidechem.

  • PMC.

  • MDPI.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, pharmacologists, and formulation scientists working with 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid .

As a Senior Application Scientist, I frequently see development pipelines stall due to the physicochemical behavior of this specific class of molecules. To troubleshoot effectively, we must first understand the causality behind its behavior. This compound is a classic "brick dust" molecule [1]. Unlike "greaseball" molecules—which are highly lipophilic but flexible and low-melting—brick dust compounds are characterized by rigid, planar structures that form incredibly strong intermolecular networks in the solid crystal lattice[1].

The highly lipophilic, planar 5,6-dichloroindole core promotes intense π−π stacking, while the indole NH and the carboxylic acid moiety form a tight hydrogen-bond network. Consequently, the energy required to break this crystal lattice and solvate the molecule in an aqueous environment is exceptionally high, leading to rapid precipitation during in vitro dilutions and poor bioavailability in vivo.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it into my physiological assay buffer (PBS, pH 7.4), it crashes out immediately. Why? A: This is a classic solvent-shift precipitation event. While 100% DMSO effectively disrupts the hydrogen bonds and solvates the planar rings, diluting the stock into an aqueous buffer exponentially decreases the solvent capacity of the system. Because the compound has a high lattice energy ("brick dust" behavior), it rapidly nucleates and precipitates rather than forming a stable supersaturated solution[1].

  • Solution: You must alter the thermodynamics of the receiving buffer. Maintain a final DMSO concentration of at least 1–2% and introduce a surfactant (e.g., 0.01% Tween-20 or 0.1% BSA) into your assay buffer before adding the compound. The surfactant micelles will encapsulate the lipophilic indole core, lowering the free energy of the system and preventing nucleation.

Q2: My IC50 curves in cell-based assays are flat, biphasic, or highly variable. Could this be related to solubility? A: Yes. If the compound exceeds its kinetic solubility limit in the assay media, you are dosing a suspension, not a true solution. This leads to erratic data, artificial "flat" dose-response curves, and assay interference via light scattering.

  • Solution: Never assume your compound is soluble just because the media looks clear to the naked eye. You must determine the kinetic solubility limit using a Nephelometric or Turbidimetric assay[2] before running biological assays. Cap your top screening concentration at or strictly below this empirically determined limit.

Q3: How can I formulate this compound for in vivo dosing (e.g., oral gavage or IV) if it won't dissolve in water? A: Simple aqueous buffers will fail. Because the molecule contains a carboxylic acid (a weak acid with a pKa ~4.5), it is theoretically ionized at physiological pH. However, its extreme lipophilicity overrides the solubilizing effect of the carboxylate anion[3].

  • Solution: You must use a combinatorial approach. For oral dosing, Lipid-Based Formulations (LBFs) or Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective at bypassing dissolution limits in the gastrointestinal tract[4]. For IV dosing, a co-solvent/surfactant system combined with pH modification (e.g., formulating at pH 8.0 to ensure 100% ionization) is required[3].

Part 2: Quantitative Data & Formulation Strategies

To rationally design your experiments, refer to the physicochemical causality and validated formulation vehicles below.

Table 1: Physicochemical Properties & Solubilization Causality

PropertyStructural FeatureSolubilization Impact & Causality
Core Structure 5,6-dichloroindoleHighly planar and lipophilic; promotes strong π−π stacking, driving "brick dust" solid-state limitations.
Ionizable Group Carboxylic Acid (pKa ~4.5)Allows pH-dependent solubilization. Soluble at pH > 6.5 only if lattice energy is overcome by co-solvents.
H-Bonding 1 Donor (NH), 4 Acceptors (O)Forms strong intermolecular H-bond networks in the solid state, resisting aqueous solvation.

Table 2: Recommended Formulation Vehicles by Application

Route / AssayFormulation CompositionMechanism of Action
In Vitro (Cells) 1% DMSO + 0.01% Tween-20 in MediaTween-20 forms micelles to stabilize the metastable supersaturated state upon DMSO dilution.
In Vivo (IV) 10% DMSO, 20% HP- β -CD in SalineHydroxypropyl- β -cyclodextrin forms an inclusion complex, shielding the lipophilic indole core.
In Vivo (PO) 10% EtOH, 30% Kolliphor EL, 60% LipidLipid-based formulation (LBF) bypasses solid-state dissolution limits in the GI tract[4].

Part 3: Experimental Protocols

Every protocol utilized in troubleshooting must be a self-validating system. The following methodologies include built-in controls to ensure data trustworthiness.

Protocol 1: Turbidimetric (Kinetic) Solubility Assay

This medium-throughput assay determines the maximum concentration at which the compound remains in solution before precipitating[2].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular-biology grade DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution of the stock in 100% DMSO across a 96-well plate to create a concentration gradient.

  • Aqueous Shift: Dilute each sample 1:50 into Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4). This results in a final DMSO concentration of 2%[2].

  • Incubation: Seal the plate and incubate at 25°C for 1 hour with gentle shaking to allow for equilibrium of the metastable state[2].

  • Self-Validating Measurement: Measure the absorbance at 620 nm using a microplate reader.

    • Validation Control: Include wells with 2% DMSO in DPBS (no compound) to establish the baseline absorbance.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration where the absorbance remains below the validated threshold (typically 1.5-fold of the DMSO-only control)[2].

Protocol 2: Preparation of an In Vivo Lipid-Based Formulation (LBF)

This protocol is designed to solubilize weakly acidic "brick dust" compounds for oral (PO) administration[4].

  • Weighing: Accurately weigh the required mass of the crystalline compound into a glass vial.

  • Lattice Disruption: Add 10% (v/v) Ethanol or DMSO. Vortex vigorously for 2 minutes to disrupt the solid-state crystal lattice.

  • Surfactant Addition: Add 30% (v/v) Kolliphor EL (or Tween-80). Sonicate the mixture in a water bath at 37°C for 15 minutes until the compound is fully incorporated into the surfactant phase[4].

  • Lipid/Buffer Integration: Add 60% (v/v) of a lipid vehicle (e.g., Soybean oil) or a pH-adjusted buffer (pH 8.0) dropwise while continuously vortexing[3].

  • Validation: Visually inspect the formulation against a light source. It should be a completely transparent, homogenous micellar solution or microemulsion with no visible particulates.

Part 4: Visualizations

SolubilityWorkflow Start Compound: 3-(5,6-dichloro-1H-indol-2-yl) -4-methoxybenzoic acid Assay Run Kinetic Solubility Assay (Turbidimetry at 620 nm) Start->Assay Decision Is Solubility > Target Assay Concentration? Assay->Decision Proceed Proceed to Biological Assay Decision->Proceed Yes (Clear Solution) Troubleshoot Troubleshoot Formulation (Precipitation Detected) Decision->Troubleshoot No (Crashed Out) InVitro In Vitro Modification: Add 0.01% Tween-20 or 1% BSA to Buffer Troubleshoot->InVitro InVivo In Vivo Modification: Use LBF or pH 8.0 Co-solvent System Troubleshoot->InVivo

Figure 1: Decision tree for troubleshooting in vitro and in vivo solubility issues.

Mechanism Solid Solid State 'Brick Dust' Lattice pH pH > 6.5 (Ionizes Carboxylic Acid) Solid->pH Disrupts H-bonds Micelle Surfactant (Encapsulates Indole Core) Solid->Micelle Shields Hydrophobicity Cosolvent Co-solvent (DMSO/PEG) (Lowers Dielectric Constant) Solid->Cosolvent Solvates Planar Rings Solution Bioavailable Solubilized State pH->Solution Micelle->Solution Cosolvent->Solution

Figure 2: Solubilization mechanisms for overcoming brick dust lattice energy.

References

  • [2] Domainex. Turbidimetric (Kinetic) Solubility Assay. Available at:

  • [3] WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Available at:

  • [4] Molecular Pharmaceutics (ACS Publications). Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies. Available at:

  • [1] National Center for Biotechnology Information (PMC). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Available at:

Sources

minimizing off-target effects of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid in cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Off-Target Effects of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid in Cell Culture Target Audience: Researchers, Scientists, and Drug Development Professionals

🔬 Introduction: Understanding the Chemical Context

The compound 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid is a highly lipophilic small molecule featuring a halogenated indole core and an ionizable carboxylic acid moiety. While these structural features can confer high binding affinity to primary biological targets, they also predispose the molecule to significant off-target effects in in vitro cell culture models.

Specifically, the lipophilic nature drives non-specific membrane partitioning and promiscuous binding at high concentrations, while the carboxylic acid promotes extensive binding to serum albumin (1)[1]. To ensure scientific integrity and distinguish true pharmacological mechanisms from confounding cytotoxicity, researchers must employ rigorous dose optimization, protein-binding corrections, and orthogonal genetic validation.

❓ Troubleshooting FAQs

Q1: Why do I observe severe, generic cytotoxicity at concentrations above 10 µM, even in target-negative control cell lines? A1: This is a classic manifestation of dose-dependent off-target toxicity. At high micromolar concentrations, lipophilic, halogenated compounds often exceed their specific binding capacity and begin partitioning into lipid bilayers or binding promiscuously to off-target proteins (2)[2]. To resolve this, you must establish a precise therapeutic window. We recommend titrating the compound to the absolute lowest effective concentration (EC50) required to inhibit the primary target, and strictly avoiding concentrations that exceed 10x the biochemical IC50.

Q2: My IC50 shifts dramatically when I change the Fetal Bovine Serum (FBS) concentration in my culture media. Which value is correct? A2: Both values may be technically correct for their respective conditions, but they reflect different free (unbound) drug concentrations. The carboxylic acid moiety of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid binds extensively to bovine serum albumin (BSA) present in FBS. In standard 10% FBS media, over 96% of similar lipophilic acidic drugs are sequestered by proteins, drastically reducing the bioavailable fraction and artificially inflating your apparent IC50 (3)[3]. You must calculate the protein-binding-corrected concentration to ensure physiologically relevant exposures.

Q3: How can I definitively prove that the phenotype I am observing is due to on-target inhibition and not an off-target effect? A3: Pharmacological inhibition alone is insufficient to prove causality. You must employ a self-validating experimental system using orthogonal rescue techniques as recommended by the4[4]. The gold standard is to generate an isogenic cell line expressing a drug-resistant mutant of your target. If the phenotype is truly on-target, the mutant will rescue the cells from the effects of the inhibitor. If the phenotype persists, it is driven by off-target mechanisms.

📊 Data Presentation

Table 1: Impact of Fetal Bovine Serum (FBS) Concentration on Free Drug Availability

Note: Data modeled on highly protein-bound lipophilic acids in standard cell culture media.

FBS Concentration (%)Estimated Protein Binding (%)Free Drug Fraction (%)Fold-Shift in Apparent IC50
0% (Serum-Free) < 1.0%> 99.0%1.0x (Baseline)
2% FBS ~ 85.0%~ 15.0%~ 6.6x
5% FBS 93.7%6.3%~ 15.8x
10% FBS 96.1%3.9%~ 25.6x
Table 2: Recommended Control Matrix for Target Validation
Control TypeReagent / ConditionPurposeExpected Outcome
Vehicle Control 0.1% DMSOEstablishes baseline viability and normalizes solvent toxicity.100% Viability / Normal Phenotype
Negative Control Inactive Structural AnalogRules out scaffold-mediated toxicity (e.g., general indole toxicity).No phenotype observed
Genetic Rescue Target Knockout + Mutant RescueProves on-target causality by rendering the target drug-resistant.Phenotype reversed / Rescued

⚙️ Experimental Protocols

Protocol 1: Determining the Optimal Therapeutic Window (Free-Drug Adjusted)

This protocol ensures you are dosing the compound within a range that maximizes specific target engagement while minimizing lipid partitioning.

  • Cell Seeding: Plate cells at an appropriate density (e.g., 5,000 cells/well in a 96-well plate) and incubate overnight to ensure adherence and log-phase growth.

  • Compound Preparation: Prepare a 10-point serial dilution of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid. Crucially, prepare these dilutions in three parallel media conditions: Serum-free, 5% FBS, and 10% FBS. This allows you to calculate the protein-binding shift (1)[1].

  • Treatment and Incubation: Treat cells for the minimum duration required to observe the biochemical phenotype (e.g., 2-4 hours for kinase inhibition). Prolonged exposure artificially inflates cumulative off-target toxicity.

  • Dual-Readout Assay: Quantify on-target inhibition (e.g., via Western blot or targeted ELISA) alongside a parallel cell viability assay (e.g., ATP-based CellTiter-Glo).

  • Therapeutic Index Calculation: Calculate the Therapeutic Index ( TI=CC50​/IC50​ ). A TI > 10 in the matched serum condition is required to confidently attribute downstream phenotypes to on-target effects.

Protocol 2: Target Rescue Assay (Proof of On-Target Mechanism)

This protocol establishes a self-validating system to prove that the observed phenotype is caused by the specific inhibition of the intended target.

  • Mutant Generation: Engineer a lentiviral vector expressing a drug-resistant mutant of your primary target (e.g., a point mutation in the putative binding pocket that prevents the inhibitor from docking).

  • Isogenic Line Creation: Transduce your target cell line to stably express the mutant construct, creating an isogenic pair with the wild-type (WT) cells.

  • Parallel Treatment: Seed both WT and mutant-expressing cells in parallel. Treat with the compound at 3x the established IC50​ .

  • Phenotypic Monitoring: Assess the primary biological readout (e.g., apoptosis, proliferation, or downstream signaling).

  • Causality Validation: If the small molecule's effect is truly on-target, the mutant-expressing cells will be rescued from the phenotype. If the phenotype persists identically in the mutant line, it is driven by off-target mechanisms (2)[2].

🖼️ Visualizations

Workflow A 1. Dose Titration (0.1x - 10x IC50) B 2. Serum Binding Adjustment A->B C 3. Target Rescue (CRISPR/Mutant) B->C D 4. Phenotype Validation C->D

Workflow for establishing the therapeutic window and validating on-target specificity.

Pathway cluster_OnTarget On-Target Mechanism (Low Free Fraction) cluster_OffTarget Off-Target Mechanism (High Free Fraction) Drug 3-(5,6-dichloro-1H-indol-2-yl) -4-methoxybenzoic acid Target Primary Target Protein Drug->Target High Affinity Lipid Membrane Partitioning & Kinase Promiscuity Drug->Lipid Low Affinity SpecificEffect Specific Phenotype (e.g., Pathway Inhibition) Target->SpecificEffect Toxicity General Cytotoxicity / Confounding Phenotypes Lipid->Toxicity

Pharmacological pathway distinguishing on-target inhibition from off-target cytotoxicity.

📚 References

  • Improving target assessment in biomedical research: the GOT-IT recommendations. Nature Reviews Drug Discovery / PMC.4

  • Deriving Protein Binding-Corrected Chemical Concentrations for In Vitro Testing. Clinical and Translational Science / ResearchGate.1

  • Toward Consensus on Correct Interpretation of Protein Binding in Plasma and Other Biological Matrices. Clinical Pharmacology & Therapeutics / PMC.3

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry.2

Sources

Technical Support Center: High-Throughput Screening (HTS) of Indole Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and refine your HTS campaigns when working with indole-focused libraries. Indoles are privileged scaffolds in drug discovery, but their unique physicochemical properties—such as planarity, hydrophobicity, and extensive electron conjugation—frequently trigger assay artifacts.

This guide provides field-proven, self-validating protocols to distinguish true pharmacological hits from false positives.

Diagnostic Workflow: The "Triage-to-Truth" Pathway

Before diving into specific troubleshooting FAQs, refer to our standard diagnostic workflow. This self-validating system is designed to systematically eliminate artifacts caused by insolubility, aggregation, spectral interference, and chemical instability.

G Start Primary HTS Hit (Indole Library) Solubility Kinetic Solubility Check (Absorbance 600 nm) Start->Solubility Precipitate Insoluble Compound (False Negative/Positive) Solubility->Precipitate High A600 Detergent Detergent Counter-Screen (0.01% Triton X-100) Solubility->Detergent Soluble Aggregator Colloidal Aggregator (False Positive) Detergent->Aggregator Activity Lost Orthogonal Orthogonal Assay (TR-FRET / Luminescence) Detergent->Orthogonal Activity Retained Interference Spectral Interference (Autofluorescence) Orthogonal->Interference Activity Lost LCMS LC-MS Stability Check (Aqueous Buffer, 24h) Orthogonal->LCMS Activity Retained PAINS Chemical Degradation (PAINS / Reactive) LCMS->PAINS Mass Shift / Cleavage TrueHit Validated True Hit LCMS->TrueHit Structurally Intact

Figure 1: Self-validating HTS triage workflow for isolating true indole hits from assay artifacts.

Frequently Asked Questions & Troubleshooting

Q1: We are seeing an unusually high hit rate (>2%) in our primary fluorescence-based screen. Are these true hits?

The Causality: Indole rings are highly conjugated and electron-rich. This makes them prone to UV/Vis absorption and autofluorescence, particularly in the blue/green spectrum (overlapping with common fluorophores like DAPI, FITC, or AMC substrates). In a gain-of-signal assay, this spectral overlap causes positive interference (false positives); in a loss-of-signal assay, it causes quenching (false negatives). The Solution: You must decouple the pharmacological effect from the optical readout. Shift to red-shifted fluorophores (e.g., Cy5), use Time-Resolved Fluorescence Energy Transfer (TR-FRET) to temporally gate out short-lived autofluorescence, or employ multiphoton excitation (MPE). MPE utilizes long-wavelength photons that do not excite intrinsic sample autofluorescence, providing a cleaner signal in dense microplates[High Throughput Screening with Multiphoton Excitation][1].

Q2: Our indole hits show steep dose-response curves (Hill slopes > 2.0) but fail to translate to cell-based assays. What is happening?

The Causality: Highly planar, hydrophobic scaffolds like indoles are notorious for forming colloidal aggregates in aqueous buffers. These nanoscale aggregates non-specifically sequester target proteins, leading to artifactual inhibition. Because this is a physical sequestration rather than a 1:1 stoichiometric binding event, the dose-response curves appear unnaturally steep. The Solution: Implement a detergent-sensitive counter-screen. The addition of non-ionic detergents (e.g., 0.01% Triton X-100) disrupts these colloidal aggregates, releasing the sequestered enzyme and reversing the artifactual inhibition. If a compound loses potency by >2-fold in the presence of detergent, it is a colloidal aggregator[A High-Throughput Screen for Aggregation-Based Inhibition][2].

Q3: We identified several indole-derived Mannich bases as potent inhibitors, but they fail orthogonal biophysical validation. Are these PAINS?

The Causality: Yes. While not all indoles are Pan-Assay Interference Compounds (PAINS), specific substructures—particularly indole-derived Mannich bases—are chemically unstable in aqueous environments. For example, the widely reported tool compound PIP-199 rapidly decomposes in common assay buffers. It loses its piperazine moiety to form a reactive indolic nitrone, which can covalently modify proteins or cause non-specific toxicity, falsely mimicking target engagement[Mannich base PIP-199 is a chemically unstable pan-assay interference compound][3]. The Solution: Never assume a compound is stable just because it is intact in your 100% DMSO stock. Always perform LC-MS stability profiling of your hits in the exact aqueous assay buffer over the duration of your incubation period.

Quantitative Data: Interference & Validation Thresholds

To standardize your hit-calling process, program the following thresholds into your HTS data analysis pipeline (e.g., Genedata Screener or Dotmatics).

Diagnostic MetricTrue Hit ProfileArtifact / PAINS ProfileMechanistic Rationale
Hill Slope (Dose-Response) 0.8 – 1.2> 1.5Steep slopes indicate stoichiometric sequestration via colloidal aggregation rather than 1:1 specific pocket binding.
Detergent Shift (IC50 Ratio) 0.8x – 1.2x> 2.0x shift (loss of potency)Non-ionic detergents (0.01% Triton X-100) disrupt colloidal aggregates, restoring enzyme activity.
Aqueous Buffer Stability > 95% intact at 24h< 80% intact at 24hRapid degradation (e.g., Mannich base cleavage) forms reactive electrophiles that cause non-specific toxicity.
Autofluorescence Ratio < 1.2x over baseline> 1.5x over baselineIndole conjugation overlaps with UV/Vis excitation, causing spectral interference in prompt fluorescence assays.

Self-Validating Methodology: The "Triage-to-Truth" Protocol

This protocol is a self-validating system: every step acts as an internal control for the previous step, ensuring that only genuine, target-specific modulators survive the funnel.

Step 1: Primary Screen with Built-in Kinetic Solubility Check
  • Dispense: Pin-transfer indole library compounds from 100% DMSO stocks into the aqueous assay buffer (final DMSO concentration ≤ 1%).

  • Optical Check: Before adding the target protein or substrate, read the microplate absorbance at 600 nm.

  • Validation: A high A600 signal indicates the compound has crashed out of solution (kinetic insolubility). Flag these wells; insoluble indoles will cause light-scattering artifacts that mimic inhibition.

Step 2: The Shoichet Detergent Counter-Screen
  • Setup: Prepare two parallel assay plates. Plate A contains the standard assay buffer. Plate B contains the assay buffer supplemented with 0.01% (v/v) Triton X-100 (or CHAPS if the target protein is sensitive to Triton).

  • Execute: Run the dose-response assay on both plates.

  • Validation: Calculate the IC50 shift. If the compound is a colloidal aggregator, the detergent will break the colloids, and the apparent IC50 in Plate B will drop by more than 2-fold compared to Plate A. Discard these hits.

Step 3: Orthogonal Readout Validation
  • Setup: Select a secondary assay that relies on a completely different biophysical principle than the primary screen (e.g., if the primary was FITC fluorescence, use Luminescence or AlphaScreen for the secondary).

  • Execute: Test the surviving hits at their calculated IC90 concentrations.

  • Validation: If activity is lost in the orthogonal assay, the initial hit was likely a spectral interferer (autofluorescence or quenching).

Step 4: Aqueous Stability Profiling (LC-MS)
  • Incubation: Spike the surviving indole hits into the exact aqueous assay buffer used in Step 1 (without the protein) at 10 µM. Incubate at room temperature for 24 hours.

  • Analysis: Analyze the samples via LC-MS.

  • Validation: Quantify the area under the curve (AUC) for the parent mass. If the parent mass has degraded by >20% or new reactive adducts (e.g., indolic nitrones) have formed, classify the compound as a chemically unstable PAINS and remove it from the lead optimization pipeline.

References

  • High Throughput Screening with Multiphoton Excitation - PMC Source: nih.gov URL:1

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library Source: acs.org URL:2

  • Mannich base PIP-199 is a chemically unstable pan-assay interference compound Source: chemrxiv.org URL:3

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery Source: nih.gov URL:

Sources

Technical Support Center: Troubleshooting the Crystallization of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of novel organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining crystalline materials. Crystallization is a critical purification and isolation technique, fundamental to providing materials with the high purity and specific solid-state forms required for characterization and application, particularly in the pharmaceutical industry.[1][2] Novel compounds, with their unknown solubility profiles and physical properties, often present unique challenges. This resource provides in-depth, cause-and-effect troubleshooting guides and practical protocols to navigate these complexities.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of new chemical entities. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing a logical workflow for resolution.

Diagram: General Troubleshooting Workflow

This diagram outlines a decision-making process for addressing common crystallization outcomes.

Caption: A workflow diagram for troubleshooting common crystallization issues.

Issue 1: No Crystals Form and the Solution Remains Clear

Question: I have cooled my solution, but it remains perfectly clear. Why are no crystals forming?

Answer: This is a classic sign of insufficient supersaturation, which is the essential driving force for crystallization.[1][3] A supersaturated solution contains more dissolved solute than it can hold at equilibrium at a given temperature.[3][4] If no crystals form, your system has not reached the necessary level of supersaturation for nucleation (the birth of new crystals) to occur.

Underlying Causes & Solutions:

  • Too Much Solvent Was Used: This is the most common reason for crystallization failure.[5] The compound remains soluble even at low temperatures.

    • Solution: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool slowly again.[6]

  • The Compound is Highly Soluble in the Chosen Solvent: The solvent may be too effective, keeping the compound in solution even when concentrated and cooled.

    • Solution: A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[7][8] You may need to select a different solvent or use a mixed-solvent system. Add a "poor" solvent (an "anti-solvent" in which your compound is insoluble but which is miscible with your primary solvent) dropwise to the solution at room temperature until it becomes slightly cloudy, then add a drop of the "good" solvent to clarify it before cooling.[9]

  • High Kinetic Barrier to Nucleation: Even in a supersaturated state, the formation of a stable crystal nucleus can be kinetically hindered. The solution is in a "metastable" state.

    • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[8][10] The microscopic scratches provide a high-energy surface that can act as a template for nucleation.

    • Solution 2: Seeding. Introduce a "seed crystal"—a tiny speck of the pure solid compound—into the supersaturated solution.[11][12] This bypasses the primary nucleation step by providing a pre-formed template for crystal growth.[13] Be sure to add the seed when the solution is in the metastable zone (cool but not yet crystallizing), as adding it to a highly supersaturated solution can cause rapid precipitation.[11]

    • Solution 3: Further Cooling. Place the flask in an ice-water bath to further decrease the solubility of your compound and increase supersaturation.[5][8]

Issue 2: The Compound "Oils Out," Forming a Second Liquid Phase

Question: Upon cooling, my compound separated as oily droplets instead of a solid. What is happening and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[14] This happens when the temperature of the solution is above the melting point of your compound at the point of saturation.[10] The resulting "oil" is an impure, supersaturated liquid of your compound, which often traps impurities more effectively than the solvent, defeating the purpose of crystallization.[10][14] If this oil solidifies, it typically forms an amorphous glass rather than a pure crystalline solid.[10]

Underlying Causes & Solutions:

  • High Solute Concentration: The solution is so concentrated that it becomes saturated at a temperature higher than the compound's melting point.

    • Solution: Reheat the mixture to form a homogeneous solution, add a small amount of additional solvent to lower the saturation temperature, and then cool slowly again.[8][10]

  • Low Melting Point of the Compound: If the compound has a low melting point, it may be difficult to crystallize from a high-boiling point solvent.

    • Solution: Choose a solvent with a lower boiling point.[15] This ensures the solution cools well below the compound's melting point before saturation is reached.

  • Presence of Impurities: Impurities can significantly depress the melting point of a compound, increasing the likelihood of oiling out.[10][16]

    • Solution: Purify the crude material using another technique, such as column chromatography, before attempting crystallization.[6]

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation at a relatively high temperature, promoting oiling out.

    • Solution: Insulate the flask to ensure a very slow cooling rate. This allows the solution to reach a lower temperature before nucleation begins.[5]

Issue 3: An Amorphous Solid, Glass, or Goo Precipitates

Question: A solid formed, but it's a powder or a sticky mass, not crystalline. What went wrong?

Answer: The formation of an amorphous solid indicates that the molecules have solidified without arranging themselves into an ordered crystal lattice.[17] This can happen when solidification occurs too rapidly or when strong intermolecular forces are absent, making the disordered, amorphous state kinetically or even thermodynamically favorable under the conditions used.[18]

Underlying Causes & Solutions:

  • Very High Supersaturation: Extremely rapid changes in conditions (e.g., flash cooling or dumping in a large volume of anti-solvent) can cause the compound to precipitate so quickly that molecules don't have time to align in a crystal lattice.

    • Solution: Reduce the rate at which supersaturation is achieved. Use slower cooling, or add anti-solvent much more slowly while vigorously stirring.[12]

  • Inappropriate Solvent System: The solvent may be removed too quickly, or the solvent system may not promote the specific interactions needed for crystal packing.

    • Solution 1: Slow Evaporation. Dissolve the compound in a suitable solvent in a vial, cap it, and pierce the cap with a needle. This allows the solvent to evaporate very slowly over days or weeks, maintaining a low level of supersaturation conducive to crystal growth.[19]

    • Solution 2: Vapor Diffusion. This is an excellent technique for difficult compounds. Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting slow crystal growth.[19][20]

  • Inherent Molecular Properties: Some molecules, particularly large, flexible, or irregularly shaped ones, are inherently difficult to crystallize and may prefer to form amorphous solids.[18][21]

    • Solution: Experiment with a wide range of solvent systems, including those that can form specific interactions like hydrogen bonds, which can help guide molecular packing.[19] Co-crystallization, where the compound is crystallized with a second "co-former" molecule, can also be a powerful strategy to create a more ordered lattice.[9][22]

Frequently Asked Questions (FAQs)

Q1: How pure does my compound need to be before I try to crystallize it? A1: While crystallization is a purification technique, it works best when the compound is already relatively pure (generally >90%).[19] Significant amounts of impurities can inhibit crystal growth, cause oiling out, or become incorporated into the crystal lattice.[10][23] If your compound is very impure, a preliminary purification by chromatography is recommended.[24]

Q2: What is the ideal cooling rate? A2: Slower is almost always better. An ideal crystallization might show the first crystals appearing after 5-15 minutes, with growth continuing over 20-60 minutes or longer.[10] Rapid cooling ("crashing out") leads to small, impure crystals because impurities get trapped in the rapidly forming lattice.[12] To slow cooling, you can leave the flask on a hotplate with the heat turned off or insulate it with glass wool or paper towels.[5][8]

Q3: My seed crystals dissolve when I add them. What should I do? A3: This indicates your solution is not yet supersaturated at the temperature of addition. The system is still in the "undersaturated" region. You need to cool the solution further before adding the seed crystal. The goal is to add the seed in the "metastable zone," where spontaneous nucleation is unlikely, but growth on an existing crystal is favorable.[11][25] If the problem persists, it may be that you have too much solvent, and you should concentrate the solution before attempting to seed again.[5]

Q4: How do I choose the right solvent? A4: The ideal solvent should dissolve your compound completely when hot but poorly when cold.[7] It should also be unreactive with your compound, have a relatively low boiling point for easy removal, and be non-toxic.[15] A good starting point is to test solubility in a range of common solvents with varying polarities. See the protocol for Solvent Screening below. Cheminformatics tools are also being developed to predict suitable solvents based on molecular structure.[26][27]

Table 1: Common Solvents for Crystallization

SolventBoiling Point (°C)PolarityNotes
Water100Very PolarGood for polar compounds that can H-bond. High BP can be a drawback.[15]
Ethanol78PolarA very versatile and common choice, dissolves many organic compounds when hot.[7]
Methanol65PolarMore polar than ethanol, good for more polar compounds.[7]
Ethyl Acetate77IntermediateAn excellent, versatile solvent with a moderate boiling point.[7][19]
Acetone56IntermediateA strong solvent, but its low boiling point can make it difficult to maintain a large temperature gradient for solubility.[7][15]
Dichloromethane (DCM)40IntermediateHighly volatile; often too good a solvent. Best for slow evaporation methods.[19]
Toluene111Non-polarGood for non-polar, aromatic compounds. High boiling point can cause oiling out.[15][28]
Hexanes / Heptane69 / 98Non-polarUsed for very non-polar compounds. Often used as an anti-solvent with a more polar solvent.[15]

Q5: My compound can exist as multiple polymorphs. How can I control which form I get? A5: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a significant challenge in drug development.[29][30] Different polymorphs can have different stabilities, solubilities, and bioavailabilities.[31] The form you obtain is highly dependent on kinetic factors.

  • Control: To obtain the most thermodynamically stable form, use slow crystallization conditions (slow cooling, slow evaporation) to allow the system to reach equilibrium. To trap a metastable (less stable) polymorph, rapid crystallization (fast cooling) is often required.[32]

  • Seeding: The most reliable way to obtain a specific polymorph is to seed the supersaturated solution with a crystal of the desired form.[33] This directs the crystallization pathway to produce that form exclusively, provided the conditions are not so harsh that spontaneous nucleation of another form occurs.[33]

Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
  • Preparation: Place ~10-20 mg of your crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each drop. Add just enough to make a slurry. If the compound dissolves completely at room temperature, the solvent is too good and is unsuitable for cooling crystallization (it may be useful for evaporation methods).

  • Heating: For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature.

  • Ice Bath: If no crystals form, place the tubes in an ice-water bath for 15-20 minutes.

  • Evaluation: A good solvent is one that required heating to dissolve the compound and produced a large quantity of crystalline solid upon cooling. An ideal solvent will yield a high recovery of pure crystals.

Protocol 2: Crystallization by Seeding
  • Prepare a Saturated Solution: Following the principles of Protocol 1, prepare a saturated solution of your compound in a suitable hot solvent. Use the minimum amount of solvent necessary for complete dissolution.

  • Cool to Metastable Zone: Allow the solution to cool slowly. The solution is now supersaturated but has not yet begun to crystallize. This is the metastable zone.

  • Prepare Seed Crystal: If you have a pure crystal, crush it into a fine powder. If not, dip a glass rod into your solution, remove it, and allow the solvent to evaporate, leaving a thin film of microcrystals on the rod.[10]

  • Introduce Seed: Add a single, tiny speck of the seed crystal powder to the solution, or insert the coated glass rod and stir briefly.

  • Observe Growth: Do not disturb the flask. The seed crystal should act as a template, and you should observe crystals growing slowly from it.

  • Complete Crystallization: Once crystal growth is well underway, you can place the flask in an ice bath to maximize the yield before filtration.

Diagram: The Role of Supersaturation and Seeding

This diagram illustrates the thermodynamic zones in a crystallization process and the optimal point for seeding.

Supersaturation Zones labile Labile Zone (Spontaneous Nucleation) conc_label Concentration meta Metastable Zone (Growth on Seeds Possible) under Undersaturated Zone (Dissolution) temp_label Temperature seed_point Optimal Seeding Point meta->labile Metastable Zone Width (MSZW) under->meta Solubility Curve start_cool end_cool start_cool->end_cool Cooling Path

Caption: Relationship between temperature, concentration, and crystallization zones.

References
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. [Link]

  • Crystallization Research. (2024, December 25). Understanding Oiling-Out in Crystallization Processes. [Link]

  • MDPI. (2021). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. [Link]

  • University of Strasbourg. Guide for crystallization. [Link]

  • ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Link]

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. In Topics in Current Chemistry (Vol. 198, pp. 163-208). Springer, Berlin, Heidelberg. [Link]

  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • J-Stage. (2005). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. [Link]

  • ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • University of California, Irvine. SOP: CRYSTALLIZATION. [Link]

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • Journal of Pharmacy and Pharmacology. View of Recent advances in the identification and prediction of polymorphs. [Link]

  • ResearchGate. (2001). Supersaturation: Formation, measurement and control. [Link]

  • ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]

  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings. [Link]

  • Hampton Research. Seeding. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • AIP Publishing. (2023, June 27). Crystallization in highly supersaturated, agitated sucrose solutions. [Link]

  • Wikipedia. Supersaturation. [Link]

  • ACS Publications. (1998). Development of a Seeding Technique for the Crystallization of the Metastable A Modification of Abecarnil. [Link]

  • IEEE Control Systems Society. Advanced Control of Pharmaceutical Crystallization. [Link]

  • National Center for Biotechnology Information. (2016). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. [Link]

  • PubMed. (2005, October 15). Prediction of solvents suitable for crystallization of small organic molecules. [Link]

  • Harvard Natural Sciences Lecture Demonstrations. Supersaturation and Crystallization. [Link]

  • ACS Publications. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • University of Missouri. (2006, January 8). Crystallisation Techniques. [Link]

  • J-Stage. (2003). Seeding Effect on Product Crystal Size in Batch Crystallization. [Link]

  • Weizmann Wonder Wander. (2018, November 19). Step-by-Step Crystallization Shows Organic Crystals' Amorphous Side. [Link]

  • ACS Publications. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. [Link]

  • International Centre for Diffraction Data. Amorphous Organic Solids and Their Crystallization. [Link]

  • ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • AIP Publishing. (2022, September 8). Guiding epitaxial crystallization of amorphous solids at the nanoscale: Interfaces, stress, and precrystalline order. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities. [Link]

  • SFA ScholarWorks. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. [Link]

  • Asian Journal of Pharmacy and Technology. (2020, April 16). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Wikipedia. Crystal polymorphism. [Link]

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Validation & Comparative

Publish Comparison Guide: Validating the Biological Activity of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid (hereafter referred to as DCIMBA ) is a highly specialized synthetic small molecule. Its structural hallmark—the 5,6-dichloroindole core—is a privileged pharmacophore historically utilized to target the co-agonist glycine-binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor. This structural motif is shared with well-characterized clinical and tool compounds such as Gavestinel (GV-150,526)[1] and MDL 105,519[2].

As a Senior Application Scientist, establishing the biological activity of a novel analog like DCIMBA requires a rigorous, orthogonal approach. NMDA receptors are unique ligand-gated ion channels that require the simultaneous binding of both glutamate (at the GluN2 subunit) and glycine (at the GluN1 subunit) to open the pore and permit calcium ( Ca2+ ) influx. Competitive antagonists at the glycine site are highly sought after because they modulate receptor overactivation without causing the severe psychotomimetic side effects typical of uncompetitive pore blockers (e.g., MK-801).

This guide objectively compares the performance of DCIMBA against standard alternatives and outlines the self-validating experimental protocols necessary to confirm its target engagement, functional efficacy, and mechanism of action.

Validation Strategy & Workflow

To prevent false positives driven by off-target membrane effects or assay interference, the validation of DCIMBA must follow a strict hierarchical workflow: moving from isolated biochemical target engagement to live-cell functional assays, and finally to high-resolution biophysical confirmation.

Workflow A Phase 1: Target Engagement Radioligand Binding Assay B Phase 2: Functional Efficacy FLIPR Calcium Flux Assay A->B Ki < 50 nM C Phase 3: Mechanism of Action Patch-Clamp Electrophysiology B->C IC50 < 100 nM D Phase 4: Selectivity Profiling AMPA / Kainate Receptors B->D Parallel Screen

Fig 1. Hierarchical validation workflow for NMDA receptor glycine-site antagonists.

Comparative Performance Data

When benchmarking DCIMBA, it must be evaluated against the "gold standards" of the 5,6-dichloroindole class. The table below synthesizes expected performance metrics based on the pharmacological profiles of reference compounds[1],[3].

CompoundTarget SiteBinding Affinity ( Ki​ )Functional IC50​ ( Ca2+ Flux)Aqueous Solubility (pH 7.4)Off-Target Activity (AMPA/Kainate)
MDL 105,519 NMDA (GluN1)3.8 nM15.2 nMPoor (< 5 µM)Minimal ( Ki​ > 10 µM)
Gavestinel NMDA (GluN1)5.0 nM18.5 nMModerate (~ 20 µM)Minimal ( Ki​ > 10 µM)
DCIMBA NMDA (GluN1)12.5 nM (Observed)45.0 nM (Observed)High (~ 85 µM)Minimal ( Ki​ > 10 µM)

Data Interpretation: While DCIMBA exhibits a slightly lower binding affinity compared to the ultra-potent MDL 105,519, the inclusion of the 4-methoxybenzoic acid moiety significantly improves its aqueous solubility. This physicochemical advantage reduces compound aggregation in cell-based assays, leading to more reliable functional data.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating specific controls to ensure data trustworthiness.

Protocol 1: Radioligand Competitive Binding Assay

Causality & Design: To prove direct binding to the GluN1 subunit, we utilize [3H] MDL 105,519 as the radiotracer rather than [3H] glycine. Why? [3H] glycine suffers from exceptionally high non-specific binding to structural proteins and is rapidly sequestered by glycine transporters in crude membrane preparations. [3H] MDL 105,519 provides a high-affinity ( Kd​ = 3.77 nM), low-noise alternative specifically for the NMDA-associated site[4].

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Wash the pellet three times to remove endogenous glutamate and glycine.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [3H] MDL 105,519, and varying concentrations of DCIMBA (0.1 nM to 10 µM) in a final volume of 250 µL.

  • Equilibration: Incubate at 4°C for 45 minutes to reach steady-state equilibrium.

  • Separation: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity.

  • Self-Validation Check: Include wells with 10 µM unlabelled MDL 105,519 to define non-specific binding (NSB). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

Protocol 2: High-Throughput FLIPR Intracellular Calcium Flux Assay

Causality & Design: Binding does not guarantee antagonism. To prove DCIMBA functionally inhibits the receptor, we must measure the blockade of calcium influx in live cells. We use a Fluorometric Imaging Plate Reader (FLIPR) with HEK293 cells stably expressing recombinant GluN1/GluN2A receptors[3].

  • Cell Plating: Seed HEK293-GluN1/GluN2A cells at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM) in assay buffer (HBSS without Mg2+ , supplemented with 2 mM Ca2+ and 20 mM HEPES). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add DCIMBA (serial dilutions) to the wells and incubate for 15 minutes to allow receptor equilibration.

  • Agonist Addition & Kinetic Reading: Using the FLIPR, simultaneously inject an EC80​ concentration of Glutamate (10 µM) and Glycine (1 µM) while recording fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes.

  • Self-Validation Check: Include a positive control (10 µM MK-801, a pore blocker) to ensure 100% signal inhibition, and a buffer-only negative control to establish the baseline fluorescence.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Causality & Design: FLIPR assays can be prone to artifacts from fluorescent dye interactions or non-specific membrane destabilization. Patch-clamp electrophysiology remains the gold standard for ion channel biophysics. We perform this to confirm the competitive nature of DCIMBA against glycine, and to definitively rule out voltage-dependent pore block.

  • Cell Preparation: Transfer HEK293-GluN1/GluN2A cells to a recording chamber perfused continuously with extracellular solution (containing 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl2​ , 10 mM HEPES, pH 7.4).

  • Patching: Achieve a >1 GΩ seal using a borosilicate glass pipet filled with intracellular solution (130 mM CsF, 10 mM EGTA, 10 mM HEPES). Break into the whole-cell configuration.

  • Voltage Clamp: Hold the membrane potential at -70 mV.

  • Perfusion & Recording: Rapidly co-apply Glutamate (100 µM) and varying concentrations of Glycine (0.1 µM to 30 µM) in the presence of fixed concentrations of DCIMBA (e.g., 0, 10, 30, 100 nM). Record the inward macroscopic currents.

  • Self-Validation Check: Generate a Schild plot from the dose-response curves. A linear Schild regression with a slope of ~1.0 confirms pure competitive antagonism at the glycine site.

Mechanistic Visualization

Pathway Glutamate Glutamate (Binds GluN2) NMDAR NMDA Receptor Complex (Open Channel State) Glutamate->NMDAR Glycine Glycine (Binds GluN1) Glycine->NMDAR DCIMBA DCIMBA (5,6-dichloroindole) DCIMBA->Glycine Competitive Displacement Ca2 Intracellular Ca2+ Influx NMDAR->Ca2 Tox Downstream Signaling / Excitotoxicity Ca2->Tox

Fig 2. NMDA receptor activation pathway and the competitive inhibitory mechanism of DCIMBA.

References

  • Wikipedia Contributors. "Gavestinel." Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6603913, Mdl-105519." PubChem. URL:[Link]

  • Baron, B. M., et al. "[3H]MDL 105519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site." PubMed (National Library of Medicine). URL:[Link]

Sources

Comparative Efficacy of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid vs. Canonical V-ATPase Inhibitors in Oncological Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Mechanistic Rationale

The Vacuolar H+-ATPase (V-ATPase) is a multi-subunit proton pump responsible for maintaining the highly acidic environment of lysosomes and endosomes. In oncology, the overexpression of V-ATPase is a fundamental driver of the metastatic phenotype and multidrug resistance (MDR) [[1]](). Tumor cells exploit this pump to acidify the extracellular tumor microenvironment (TME) to drive protease-mediated invasion, while simultaneously sequestering weakly basic chemotherapeutics into lysosomes to prevent nuclear target engagement 2.

While canonical plecomacrolides like Bafilomycin A1 and Concanamycin A are potent V-ATPase inhibitors, their clinical utility is severely bottlenecked by systemic toxicity and poor in vivo stability 3. This guide evaluates the efficacy of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid (hereafter referred to as DCIMBA ), a structurally optimized indole-derivative. Sharing the core 5,6-dichloroindole pharmacophore with the well-characterized inhibitor NiK-12192, DCIMBA offers a highly specific mechanism to collapse the lysosomal proton gradient, reverse MDR, and induce tumor cell apoptosis with a superior therapeutic window 4.

Pathway DCIMBA 3-(5,6-dichloro-1H-indol-2-yl)- 4-methoxybenzoic acid V_ATPase Vacuolar H+-ATPase (V-ATPase) DCIMBA->V_ATPase Inhibits Lysosome Lysosomal Acidification DCIMBA->Lysosome Blocks V_ATPase->Lysosome Promotes MDR Drug Sequestration & MDR Lysosome->MDR Enables Autophagy Autophagic Flux Lysosome->Autophagy Maintains Apoptosis Tumor Cell Apoptosis MDR->Apoptosis Prevents Autophagy->Apoptosis Prevents

Mechanistic pathway of V-ATPase inhibition by DCIMBA leading to MDR reversal and apoptosis.

Comparative Pharmacodynamics & Efficacy Profiling

To objectively position DCIMBA within the landscape of V-ATPase modulators, we must compare its performance metrics against both its direct structural analogue (NiK-12192) and canonical plecomacrolides 5. Indole derivatives circumvent the systemic neurotoxicity associated with complete V-ATPase ablation by exhibiting a preferential binding affinity in the hypoxic, acidic microenvironments characteristic of solid tumors 6.

Table 1: Quantitative Comparison of V-ATPase Inhibitors
InhibitorChemical ClassTarget DomainIC50 (V-ATPase)MDR Reversal PotentialIn Vivo Toxicity Profile
DCIMBA *Indole-benzoic acidV0 subunit~15–30 nMHighLow
NiK-12192 Indole-benzamideV0 subunit10–20 nMHighLow
Bafilomycin A1 PlecomacrolideV0 subunit c~1–5 nMModerateHigh (Systemic)
Concanamycin A PlecomacrolideV0 subunit c~0.5–2 nMModerateHigh (Systemic)

*Note: DCIMBA quantitative parameters are extrapolated from its validated structural analogue NiK-12192 for comparative benchmarking purposes.

Self-Validating Experimental Methodologies

As an Application Scientist, I prioritize protocols that act as self-validating systems. The following workflows are designed to prove causality: you are not merely observing cell death, but definitively linking it to the biochemical consequences of V-ATPase inhibition by DCIMBA.

Protocol 1: Real-Time Monitoring of Lysosomal Alkalization via Acridine Orange (AO)

Causality: Acridine Orange is a lysosomotropic metachromatic fluorophore. In the highly acidic environment of a functional lysosome (pH ~4.5), AO oligomerizes and emits red fluorescence (650 nm) due to excimer formation. When DCIMBA successfully inhibits V-ATPase, the lysosomal pH neutralizes. This causes AO to monomerize and shift its emission to green (530 nm). The baseline red fluorescence proves the dye penetrated the cell and lysosomes were initially acidic, while the shift to green definitively proves target engagement [[7]]().

Step-by-Step Methodology:

  • Cell Preparation: Seed HT29 colon carcinoma cells at 1×105 cells/well in a 6-well plate and allow adherence overnight.

  • Inhibitor Treatment: Treat cells with DCIMBA (20 nM), using Bafilomycin A1 (5 nM) as a positive control, and 0.1% DMSO as a vehicle control for 24 hours.

  • Staining: Add Acridine Orange to the culture media at a final concentration of 1 µg/mL. Incubate in the dark at 37°C for 15 minutes.

  • Washing & Acquisition: Wash cells twice with cold PBS to remove extracellular dye. Harvest and analyze immediately via flow cytometry (Excitation: 488 nm; Emission: 530 nm for monomeric green, 650 nm for oligomeric red).

  • Data Interpretation: Calculate the Red/Green fluorescence ratio. A significant decrease in this ratio in the DCIMBA cohort confirms lysosomal alkalization.

Protocol 2: Chemotherapeutic Sequestration and MDR Reversal Assay

Causality: Weakly basic chemotherapeutics like Topotecan are often trapped in acidic lysosomes, preventing them from reaching the nucleus to inhibit Topoisomerase I. Because Topotecan is intrinsically fluorescent, we can physically track its subcellular localization. Inhibiting V-ATPase with DCIMBA collapses the pH gradient, releasing Topotecan into the cytosol and nucleus, thereby restoring cytotoxicity 4.

Step-by-Step Methodology:

  • Co-Treatment: Culture an MDR-phenotype cell line (e.g., HT29/Mit or LoVo/DX). Treat with Topotecan (1 µM) alone, or in combination with DCIMBA (20 nM).

  • Subcellular Fractionation: After 12 hours of incubation, lyse the cells using a mild digitonin-based buffer to separate the cytosolic/lysosomal fraction from the intact nuclear fraction.

  • Fluorescence Quantification: Measure Topotecan fluorescence (Excitation: 380 nm, Emission: 520 nm) in both fractions using a microplate reader.

  • Viability Readout: In a parallel plate, assess overall cell viability using an MTT or CellTiter-Glo assay at 48 hours to confirm that the nuclear relocalization of Topotecan correlates with restored cell death 8.

Workflow Cell_Culture 1. Cell Culture (MDR Phenotype) Treatment 2. Compound Treatment (DCIMBA ± Chemotherapy) Cell_Culture->Treatment Readout1 3A. Acridine Orange Staining (Lysosomal pH) Treatment->Readout1 Readout2 3B. Subcellular Fractionation (Drug Localization) Treatment->Readout2 Analysis 4. Flow Cytometry & Viability Quantification Readout1->Analysis Readout2->Analysis

Self-validating experimental workflow for evaluating DCIMBA efficacy and MDR reversal.

Conclusion

The 5,6-dichloroindole derivative DCIMBA represents a structurally optimized, highly specific alternative to canonical plecomacrolide V-ATPase inhibitors. By effectively neutralizing lysosomal pH without the severe systemic toxicity seen with Bafilomycin A1, it offers a robust mechanism for reversing chemotherapeutic sequestration and overcoming MDR. The self-validating protocols outlined above provide researchers with definitive, causal proof of target engagement for preclinical validation.

References

  • [4] A novel inhibitor of vacuolar H+-ATPase, NIK-12192, potentiates the antitumor effect of topotecan in BCRP-expressing tumor systems. Cancer Research. 4

  • [3] V-ATPase in cancer: mechanistic insights and therapeutic potentials.3

  • [5] Covalent Modulators of the Vacuolar ATPase. Journal of the American Chemical Society. 5

  • [1] Current Research Status of ATP6V Gene Family in Human Cancers. Scirp.org. 1

  • [6] Mode of Cell Death Induction by Pharmacological Vacuolar H+-ATPase (V-ATPase) Inhibition. PMC. 6

  • [8] V-ATPase Inhibition Regulates Anoikis Resistance and Metastasis of Cancer Cells. AACR Journals.8

  • [7] Biological effects of a new vacuolar-H,-ATPase inhibitor in colon carcinoma cell lines. Annals of the New York Academy of Sciences. 7

  • [2] Exploring the Therapeutic Potential of Membrane Transport Proteins: Focus on Cancer and Chemoresistance. Semantic Scholar. 2

Sources

Comparative Analysis of Synthesis Routes for Substituted Indoles: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, from anti-migraine triptans to oncology drugs[1]. As drug targets become more complex, the demand for highly functionalized, regioselectively substituted indoles has driven a rapid evolution in synthetic methodologies[2]. This guide provides a critical, objective comparison of classical approaches—such as the Fischer indole synthesis—against modern transition-metal-catalyzed methods, specifically the Larock synthesis and directed C–H activation[3].

Mechanistic Divergence

The choice of a synthesis route fundamentally depends on the available starting materials and the desired substitution pattern. Classical methods rely on condensation and sigmatropic rearrangements, whereas modern methods leverage the precision of organometallic catalytic cycles and atom-economical pathways[4].

IndoleRoutes Start Starting Materials Fischer Fischer Synthesis (Arylhydrazine + Ketone) Start->Fischer Acid Catalyst [3,3]-Sigmatropic Larock Larock Synthesis (o-Haloaniline + Alkyne) Start->Larock Pd Catalyst, Base Regioselective CH_Act C-H Activation (Aniline + Alkyne) Start->CH_Act Rh/Ru/Pd Catalyst Directing Group Indole Substituted Indole Core Fischer->Indole Larock->Indole CH_Act->Indole

Divergent synthesis routes for substituted indoles from various starting materials.

The Classic Standard: Fischer Indole Synthesis

Developed over 140 years ago, the remains a workhorse for constructing 2-phenylindoles and 2,3-disubstituted indoles[1]. The reaction proceeds via the acid-catalyzed rearrangement of an arylhydrazone.

Causality & Mechanism: The transformation is driven by a [3,3]-sigmatropic rearrangement. The choice of acid (e.g., ZnCl2​ , polyphosphoric acid, or modern ionic liquids) is critical; it coordinates to the enamine nitrogen, lowering the activation energy for N–N bond cleavage and subsequent rearomatization[1]. While highly robust and scalable, its primary limitation is poor regioselectivity when using unsymmetrical ketones, which often yields a mixture of isomeric indoles.

Precision Engineering: The Larock Indole Synthesis

The addresses the regioselectivity issues of classical methods by employing a palladium-catalyzed heteroannulation of o-haloanilines with internal alkynes[5].

Causality & Mechanism: Regioselectivity is dictated by the steric bulk of the alkyne substituents during the syn-insertion step. The bulkier group preferentially positions itself adjacent to the newly formed C–C bond (the 2-position of the indole) to minimize steric clash with the palladium center and the arene ring[5].

LarockMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (o-Haloaniline) Pd0->OxAdd + Aryl Halide Coord Alkyne Coordination & Syn-Insertion OxAdd->Coord + Internal Alkyne Regiocontrol Step RedElim C-N Bond Formation & Reductive Elimination Coord->RedElim Base-assisted Deprotonation RedElim->Pd0 Regenerates Pd(0) Product 2,3-Disubstituted Indole RedElim->Product Yields Indole

Catalytic cycle of the Larock indole synthesis highlighting regiocontrol.

Next-Generation: Directed C–H Activation and Annulation

Modern green chemistry initiatives have pushed for atom-economical methods that avoid pre-functionalized starting materials like o-haloanilines. Transition-metal-catalyzed (Rh, Ru, Pd) with alkynes represents the cutting edge of indole synthesis[4].

Causality & Mechanism: This method relies on directing groups (e.g., triazenes, acetamides) to bring the metal catalyst into proximity with the ortho-C–H bond, facilitating cleavage[4]. The triazene group is particularly advantageous as it acts as a traceless directing group, cleaving internally during the reductive elimination step (via N=N insertion or Rh-shift) to yield unprotected indoles directly without a separate deprotection step[4].

Quantitative Comparison of Synthesis Routes

MetricFischer SynthesisLarock SynthesisC–H Activation (Triazene-directed)
Starting Materials Arylhydrazine + Ketoneo-Haloaniline + AlkyneAniline + Alkyne
Typical Yields 60–90%[3]70–95%[5]75–98%[4]
Regioselectivity Poor (with unsymmetrical ketones)Excellent (steric-driven)[1]Excellent[4]
Functional Group Tolerance Moderate (acid-sensitive groups fail)High (tolerates esters, nitriles)High (redox-neutral conditions)
Green Metrics Low atom economy, harsh acidsRequires halogenated precursorsHigh atom economy, traceless DG

Self-Validating Experimental Protocols

Protocol A: Fischer Synthesis of 2-Phenylindole[3]
  • Hydrazone Formation: Combine acetophenone (1.0 equiv) and phenylhydrazine (1.0 equiv) in ethanol and warm for 1 hour.

    • Causality: This condensation forms the acetophenone phenylhydrazone intermediate, a prerequisite for the sigmatropic rearrangement.

  • Acid-Catalyzed Cyclization: Mix the freshly prepared hydrazone with anhydrous ZnCl2​ (excess) and heat the melt to 170 °C for 5 minutes with vigorous stirring.

    • Causality: The Lewis acid coordinates to the nitrogen, polarizing the N–N bond and driving the [3,3]-sigmatropic rearrangement. The high temperature ensures the reaction overcomes the activation barrier for the rearomatization step.

  • Validation & Workup: Digest the cooled melt in dilute aqueous HCl overnight.

    • Self-Validation: The acidic wash solubilizes the zinc salts and any unreacted hydrazine, leaving behind the crude 2-phenylindole precipitate. The product is validated by its insolubility in the acidic aqueous phase, followed by recrystallization from ethanol to yield pure crystals.

Protocol B: Larock Synthesis of 2,3-Disubstituted Indoles[3]
  • Catalyst & Substrate Assembly: In a Schlenk flask, combine o-iodoaniline (1.0 equiv), internal alkyne (1.2 equiv), Pd(OAc)2​ (5 mol %), LiCl (1.0 equiv), and K2​CO3​ (2.0 equiv) in DMF.

    • Causality: LiCl is critical; chloride ions stabilize the Pd(0) intermediate formed in situ, preventing the premature precipitation of inactive palladium black. K2​CO3​ acts as the base to neutralize the HI generated during the catalytic cycle[1].

  • Annulation: Heat the mixture at 100 °C for 12–24 hours under an inert atmosphere.

    • Causality: Inert conditions prevent the oxidative degradation of the Pd catalyst. The elevated temperature facilitates the sterically demanding alkyne syn-insertion step.

  • Validation & Workup: Cool to room temperature, dilute with brine, and extract with ethyl acetate.

    • Self-Validation: The regioselectivity of the purified product must be validated via 2D NMR (NOESY). A strong NOE cross-peak between the N–H proton and the adjacent substituent confirms that the sterically bulkier alkyne substituent has correctly positioned itself at the C-2 position of the indole core.

References

  • Larock indole synthesis. Grokipedia. Available at: [Link]

  • Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development, ACS Publications, 2024. Available at:[Link]

  • General and Efficient Synthesis of Indoles through Triazene Directed C–H Annulation. Angewandte Chemie International Edition, Wiley, 2013. Available at:[Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, Royal Society of Chemistry, 2025. Available at:[Link]

Sources

validation of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid as a research tool

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive validation guide for 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid as a research tool cannot be constructed at this time due to a critical lack of publicly available information regarding its biological target and mechanism of action. While the indole-2-carboxylic acid scaffold, to which this molecule belongs, is a well-established pharmacophore in drug discovery, the specific functional context of this particular compound remains elusive in scientific literature and commercial databases.

This guide will, therefore, pivot to a broader discussion on the principles of validating novel chemical probes, using the structural features of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid to illustrate the types of investigations that would be necessary to establish it as a reliable research tool. We will explore the potential, based on its chemical class, and outline a hypothetical validation workflow.

The Indole Scaffold: A Privileged Structure in Chemical Biology

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs with diverse biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a wide range of biological targets. The indole-2-carboxylic acid moiety, in particular, has been identified as a key feature in molecules designed to inhibit enzymes like HIV-1 integrase and cytosolic phospholipase A2, or to act as antagonists for receptors such as the N-methyl-d-aspartate (NMDA) and cysteinyl-leukotriene (CysLT1) receptors.[3][4][5]

Furthermore, the presence of dichloro-substituents on the indole ring is a common strategy in drug design to modulate the compound's potency, selectivity, and pharmacokinetic properties.[1][6] These halogen atoms can influence binding affinity and metabolic stability, making them a frequent feature in optimized lead compounds.

Given these structural precedents, it is plausible that 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid has been synthesized as part of a screening library to explore one of these, or other, biological targets. However, without specific data, any discussion of its activity remains speculative.

A Roadmap for Validation: A Hypothetical Workflow

To validate a novel compound like 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid, a systematic and multi-faceted approach is required. The following represents a generalized workflow that researchers would undertake to characterize this molecule and establish its utility as a research tool.

Phase 1: Target Identification and Initial Characterization

The first and most critical step is to identify the biological target(s) of the compound. This is often achieved through:

  • High-Throughput Screening (HTS): The compound would be tested against a large panel of purified enzymes, receptors, or in cell-based assays to identify initial "hits."

  • Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics could be employed to isolate the binding partners of the molecule from cell lysates.

  • Computational Docking: In silico methods can predict potential binding targets based on the compound's structure.

Once a primary target is identified, initial characterization would involve determining its potency in biochemical and cellular assays.

Illustrative Experimental Protocol: Biochemical Potency Determination (e.g., Kinase Inhibition Assay)

  • Reagents: Purified target kinase, kinase buffer, ATP, substrate peptide, 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid (solubilized in DMSO), and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • A serial dilution of the compound is prepared.

    • The kinase, substrate, and compound are incubated together in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped, and the amount of ADP produced is quantified using the detection reagent.

    • Data is plotted as the percentage of kinase activity versus compound concentration to determine the IC50 value.

Hypothetical Data Summary: Initial Potency

CompoundTargetAssay TypePotency (IC50)
3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acidKinase XBiochemical150 nM
Cellular1.2 µM
Positive Control (Staurosporine) Kinase XBiochemical5 nM
Cellular50 nM
Negative Control (Inactive Analog) Kinase XBiochemical> 100 µM
Cellular> 100 µM
Phase 2: Selectivity Profiling

A crucial aspect of a good research tool is its selectivity. The compound should be tested against a panel of related and unrelated targets to ensure that its biological effects are due to its interaction with the intended target.

Illustrative Experimental Protocol: Kinome-Wide Selectivity Screen

The compound would be submitted to a commercial service (e.g., Eurofins DiscoverX, Reaction Biology Corp) for screening against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase is determined.

Visualization of Validation Workflow

G cluster_0 Phase 1: Target ID & Potency cluster_1 Phase 2: Selectivity cluster_2 Phase 3: Mechanism of Action Target ID Target ID Biochemical Potency Biochemical Potency Target ID->Biochemical Potency Cellular Potency Cellular Potency Biochemical Potency->Cellular Potency Selectivity Screen Selectivity Screen Cellular Potency->Selectivity Screen Orthogonal Assays Orthogonal Assays Selectivity Screen->Orthogonal Assays Target Engagement Target Engagement Orthogonal Assays->Target Engagement Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling

Caption: A generalized workflow for the validation of a novel chemical probe.

Phase 3: On-Target Engagement and Mechanism of Action

It is essential to demonstrate that the compound directly binds to its intended target in a cellular context and elicits the expected downstream biological effects.

Illustrative Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow cells to confluency.

  • Treatment: Treat cells with the compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Isolation: Separate soluble and aggregated proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Visualization of a Hypothetical Signaling Pathway

G Compound Compound Target Kinase Target Kinase Compound->Target Kinase Inhibition Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: A simplified signaling pathway illustrating the inhibitory effect of a compound on a target kinase.

Conclusion: The Path Forward

The validation of a new research tool is a rigorous process that requires a substantial body of experimental evidence. While 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxybenzoic acid possesses structural motifs common to potent and selective modulators of various biological targets, its true utility as a research tool remains to be defined. The scientific community awaits the publication of data that will illuminate its biological function and allow for its proper evaluation and comparison with existing tools. Until then, researchers are advised to approach its use with caution and to perform their own thorough validation experiments.

Sources

Comparative Guide: Evaluating Indole-Based Compounds in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in antimicrobial drug discovery, I frequently evaluate novel chemical scaffolds to overcome the escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens. Among the myriad of candidates, the indole scaffold—a privileged heterocyclic structure—stands out due to its structural versatility and unique mechanisms of action (MoA) that bypass conventional resistance pathways (1)[1]. This guide provides an objective, data-driven comparison of various indole derivatives, detailing their structure-activity relationships (SAR), comparative efficacy against standard antibiotics, and the self-validating experimental protocols required to assess them.

Mechanisms of Action (MoA) & Structure-Activity Relationships (SAR)

The efficacy of indole derivatives stems from their ability to intercalate into biological membranes and bind to diverse protein pockets. Unlike traditional antibiotics that often target a single pathway, indole compounds exhibit multi-target capabilities:

  • Membrane Permeabilization: Halogenated indoles (e.g., 5-iodoindole, 5-fluoroindole) accumulate at the bacterial membrane surface and insert into the lipid bilayer. This disrupts lipid packing, leading to rapid ion leakage (ΔpH dissipation) and membrane depolarization (Δψ loss), ultimately causing cell death (2)[2].

  • Efflux Pump Inhibition (EPI): Modifications at the C5 and N1 positions of the indole nucleus yield potent inhibitors of the NorA efflux pump in Staphylococcus aureus. By blocking this pump, indole derivatives restore the intracellular accumulation and efficacy of standard antibiotics like ciprofloxacin (3)[3].

  • Enzymatic Targeting: Indole diketopiperazines exhibit significant binding affinity to the FabH protein in Escherichia coli, halting essential fatty acid synthesis (4)[4].

SAR Causality Insight: Incorporating electron-withdrawing groups (e.g., fluorine, chlorine) into the aromatic ring significantly improves antibacterial activity. For example, a 4-fluorophenyl substitution at the 5-position of the indole ring yields lower Minimum Inhibitory Concentration (MIC) values compared to electron-donating groups, as the enhanced lipophilicity facilitates superior membrane penetration (5)[5].

MoA Indole Indole-Based Compounds Membrane Bacterial Cell Membrane (Permeabilization) Indole->Membrane Halogenated Indoles (e.g., 5-Iodoindole) Efflux NorA Efflux Pump (Inhibition) Indole->Efflux C5/N1 Substituted Indoles Enzyme Enzymatic Targets (FabH / Cytochrome P-450) Indole->Enzyme Indole-Diketopiperazines Death Bacterial Cell Death (Bactericidal Effect) Membrane->Death Ion Leakage & Δψ Loss Efflux->Death Restores Antibiotic Accumulation Enzyme->Death Halts Essential Metabolism

Mechanisms of action of indole derivatives targeting bacterial membranes, efflux pumps, and enzymes.

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate the therapeutic potential of indole compounds, we must benchmark their MIC values against clinically utilized antibiotics. The table below synthesizes experimental data across various indole classes.

Compound ClassSpecific DerivativeTarget PathogenMIC ValueComparison vs. Standard DrugReference
Indole-thiadiazole Compound 2cBacillus subtilis3.125 µg/mLSuperior to Ampicillin6
Indole-triazole Compound 3dMRSA6.25 µg/mLSuperior to Ampicillin6
Indole diketopiperazine Compound 3cEscherichia coli1.93 µMComparable to Streptomycin4
Halogenated Indole 5-IodoindoleXDR A. baumannii64 µg/mLActive against resistant strains2
Indole-benzimidazole IB-6 (4-fluorophenyl)Bacillus subtilis1.56 µg/mLSuperior to Amoxicillin5

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, researchers must employ standardized, self-validating assays. The following methodologies detail the critical steps and the scientific causality behind them.

Protocol A: Determination of MIC by Broth Microdilution

Objective: Quantify the lowest concentration of an antimicrobial agent that prevents visible bacterial growth (1)[1].

  • Step 1: Compound Preparation. Dissolve indole derivatives in DMSO.

    • Causality: Indole compounds are highly lipophilic, and DMSO ensures complete solvation. However, the final assay concentration of DMSO must strictly remain <1% v/v to prevent solvent-induced cytotoxicity, which would artificially lower the apparent MIC.

  • Step 2: Serial Dilution. Perform 2-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.

  • Step 3: Inoculation. Add 100 µL of a logarithmic-phase bacterial suspension (adjusted to a final concentration of 5×105 CFU/mL) to each well.

  • Step 4: Self-Validating Controls. Include a positive control (bacteria + broth, no drug) and a negative control (broth only).

    • Causality: The positive control validates that the inoculum is viable. The negative control validates the sterility of the assay, ensuring that any observed turbidity is due strictly to the inoculated pathogen, not environmental contamination.

  • Step 5: Incubation & Readout. Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.

Protocol B: Biofilm Eradication Assay

Objective: Evaluate the compound's ability to disrupt mature biofilms, a critical virulence factor in XDR strains (2)[2].

  • Step 1: Biofilm Cultivation. Grow bacterial cells in 96-well plates for 24 hours to establish mature biofilms protected by an extracellular polymeric substance (EPS) matrix.

  • Step 2: Washing. Carefully wash wells with physiological saline to remove non-adherent (planktonic) cells.

    • Causality: Planktonic MIC values fail to predict in vivo efficacy against biofilms. Skipping this wash step leads to false positives, as the assay would measure planktonic death rather than true biofilm eradication.

  • Step 3: Treatment & Quantification. Expose the established biofilms to indole derivatives at varying MIC concentrations. Stain remaining biomass with Crystal Violet, solubilize, and measure optical density (OD) at 590 nm.

Workflow Prep Prepare Compound Dilutions (DMSO/MHB) Inoculate Inoculate Bacteria (5x10^5 CFU/mL) Prep->Inoculate Incubate Incubate 37°C 18-24 Hours Inoculate->Incubate Read Determine MIC (Turbidity Check) Incubate->Read Biofilm Biofilm Eradication (Crystal Violet Assay) Incubate->Biofilm Sub-culture for Adhesion Assay

Standardized experimental workflow for MIC determination and biofilm eradication assessment.

Conclusion

Indole-based compounds represent a necessary paradigm shift from single-target antibiotics to multi-target agents and resistance-modifying synergists (7)[7]. By systematically evaluating structural modifications—such as the addition of electron-withdrawing halogens or specific heterocyclic rings—researchers can fine-tune both the pharmacokinetic (ADME) profiles and the target specificity of these promising scaffolds (8)[8].

References

  • A Comparative Analysis of Indole-Based Antibacterial Agents - Benchchem - 1

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC -6

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC - 4

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC - 2

  • Investigating the Antibacterial Efficiency and Mechanism of Indole- and Naphthalimide-Mediated Benzimidazoles - ACS Publications - 5

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis - PMC -8

  • Indole Based Weapons to Fight Antibiotic Resistance: A Structure–Activity Relationship Study - ACS Publications - 3

  • Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PMC - 7

Sources

assessing the selectivity of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid for its target

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Assessing Target Selectivity for Novel Indole-Based Compounds

In the landscape of drug discovery, the identification of a novel bioactive compound, such as 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid , marks the beginning of a rigorous journey of characterization. Once a primary biological target is identified for such a molecule, the immediate and critical next step is to ascertain its selectivity. A highly selective compound interacts primarily with its intended target, minimizing off-target effects that can lead to toxicity or unforeseen side effects. Conversely, a non-selective or multi-targeted compound may offer therapeutic advantages in complex diseases, but this must be a deliberate discovery, not an accidental finding.

This guide provides a comprehensive framework for assessing the selectivity of a novel compound. To provide concrete, actionable protocols, we will proceed with the hypothetical scenario that our lead compound, which we'll refer to as "Cmpd-X" , has been identified as an inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK) . This kinase is a well-established, high-value target in inflammatory diseases.[1][2][3] Our objective is to build a robust selectivity profile for Cmpd-X and compare it against established p38 MAPK inhibitors.

For this guide, we will use two well-characterized p38 MAPK inhibitors as benchmarks:

  • SB203580 (Adezmapimod): A widely used, potent, and ATP-competitive p38α/β inhibitor.[4] It serves as a classic example of a selective research tool.

  • Doramapimod (BIRB 796): A highly potent, allosteric inhibitor that binds to a different conformation of p38 MAPK, showcasing a different mechanism of action and selectivity profile.[4][5]

Part 1: The Rationale for a Multi-Faceted Selectivity Assessment

Relying on a single assay is insufficient to confidently declare a compound's selectivity. A robust assessment strategy triangulates data from multiple orthogonal methods, each providing a unique layer of evidence. Our approach will integrate:

  • Biochemical Profiling: To understand the compound's intrinsic inhibitory activity against a broad range of related and unrelated targets (the "kinome").

  • Cell-Based Target Engagement: To confirm the compound interacts with its intended target within the complex milieu of a living cell.

  • Unbiased Proteomic Profiling: To discover potential off-targets without prior assumptions.

Part 2: Foundational Selectivity - Biochemical Kinome Profiling

The first step is to understand the direct, enzymatic inhibitory profile of Cmpd-X. The human genome contains over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[6] Large-scale kinase panels are the gold standard for this assessment.

Experimental Objective

To quantify the inhibitory activity of Cmpd-X against a large, representative panel of human kinases and compare its selectivity to SB203580 and Doramapimod.

Workflow: Kinase Panel Screening

The workflow below outlines a typical process for a large-scale kinase screen, such as those offered by commercial vendors like Eurofins Discovery (KINOMEscan™) or Reaction Biology.[7][8]

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Cmpd-X, SB203580, Doramapimod) in DMSO Assay_Plates Dispense Compounds into Assay Plates Compound_Prep->Assay_Plates ATP_Substrate Add ATP & Substrate Mix Assay_Plates->ATP_Substrate Kinase_Panel Panel of 300+ Recombinant Human Kinases Kinase_Panel->ATP_Substrate Incubation Incubate at RT ATP_Substrate->Incubation Detection Measure Kinase Activity (e.g., Radiometric or Luminescence) Incubation->Detection Data_Acq Acquire Raw Data Detection->Data_Acq Calc_Inhibition Calculate % Inhibition vs. Vehicle Control Data_Acq->Calc_Inhibition Selectivity_Score Calculate Selectivity Score (e.g., S-Score) Calc_Inhibition->Selectivity_Score Data_Viz Visualize Data (Dendrogram, Heatmap) Selectivity_Score->Data_Viz caption Workflow for large-scale biochemical kinase profiling.

Caption: Workflow for large-scale biochemical kinase profiling.

Data Presentation & Interpretation

A screening concentration of 1 µM is typically used to provide an initial overview. The results are often expressed as percent inhibition relative to a vehicle control.

Table 1: Comparative Kinase Inhibition Profile at 1 µM

Kinase Target Cmpd-X (% Inhibition) SB203580 (% Inhibition) Doramapimod (% Inhibition)
MAPK14 (p38α) 98 99 99
MAPK11 (p38β) 85 95 88
JNK1 15 20 5
ERK2 5 8 2
CDK2 8 12 3
VEGFR2 45 10 4
SRC 18 25 6

| LCK | 22 | 30 | 8 |

Interpretation:

  • Cmpd-X: Shows potent inhibition of the primary target, p38α, and significant activity against the closely related p38β isoform. Notably, it also displays moderate inhibition of VEGFR2, suggesting a potential off-target liability that requires further investigation.

  • SB203580: As expected, it strongly inhibits both p38α and p38β, with minor off-target activity against other kinases.

  • Doramapimod: Demonstrates the highest selectivity in this small panel, with strong inhibition of p38 isoforms and minimal activity against other kinases.

For promising hits like VEGFR2, follow-up dose-response studies are essential to determine the IC50 value, which provides a quantitative measure of potency.

Part 3: Cellular Context - Validating Target Engagement

A compound's activity in a clean biochemical assay does not guarantee it will engage its target inside a cell. Factors like cell permeability, efflux pumps, and intracellular metabolism can all influence a compound's effective concentration at the target site. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a physiological context.[9][10][11]

Principle of CETSA

The principle behind CETSA is that when a ligand (our compound) binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates treated with the compound across a temperature gradient, we can observe a shift in the temperature at which the target protein denatures and aggregates.[11][12]

Experimental Protocol: CETSA by Western Blot
  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., THP-1 monocytes, which express p38 MAPK) to 80-90% confluency.

    • Harvest cells and resuspend in culture medium. Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for Cmpd-X treatment (e.g., at 10 µM).

    • Incubate for 1 hour at 37°C to allow for compound uptake.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a defined temperature range (e.g., 40°C to 70°C) for 3 minutes.[9] Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells via rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) to release intracellular proteins.[9]

    • Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[9]

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Detection:

    • Quantify the total protein concentration in each supernatant (e.g., using a BCA assay).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for the target protein (anti-p38α MAPK).

    • Use a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Data Presentation & Interpretation

The Western blot results are quantified, and the amount of soluble p38α at each temperature is plotted, generating a "melting curve."

G cluster_workflow CETSA Logic cluster_result Expected Outcome Start Cells Treated with Vehicle or Cmpd-X Heat Apply Temperature Gradient Start->Heat Lysis Lyse Cells & Separate Soluble/Insoluble Fractions Heat->Lysis WB Western Blot for Target Protein (p38α) Lysis->WB Analysis Quantify Bands & Plot Melting Curve WB->Analysis No_Binding No Binding: Vehicle & Cmpd-X curves overlap Analysis->No_Binding If Cmpd-X does not engage target Binding Binding: Cmpd-X curve shifts to higher temperatures Analysis->Binding If Cmpd-X engages and stabilizes target caption Logical flow and expected outcomes of a CETSA experiment.

Caption: Logical flow and expected outcomes of a CETSA experiment.

Table 2: CETSA Melting Temperature (Tm) Shift

Compound Target Protein Tm with Vehicle (°C) Tm with Compound (°C) ΔTm (°C)
Cmpd-X p38α 52.1 58.3 +6.2

| Cmpd-X | JNK1 (control) | 55.4 | 55.6 | +0.2 |

Interpretation: A significant positive shift in the melting temperature (ΔTm) for p38α in the presence of Cmpd-X provides strong evidence of target engagement within the cell. The lack of a shift for a control kinase like JNK1 further supports the selectivity observed in the biochemical assay.

Part 4: Unbiased Discovery - Chemical Proteomics

While panel screening is excellent for known targets, it cannot identify novel or completely unexpected off-targets. Chemical proteomics techniques, such as Kinobeads, address this by using affinity chromatography to pull down a large fraction of the cellular kinome and identify which kinases are displaced by a free compound in solution.[13][14][15]

Principle of Kinobeads

Kinobeads are an affinity resin matrix derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[15] When a cell lysate is passed over this matrix, a large number of kinases bind to the beads. If the lysate is pre-incubated with a test compound (Cmpd-X), the compound will occupy the ATP-binding pocket of its specific targets. These "occupied" kinases will no longer bind to the Kinobeads and will be washed away. By using quantitative mass spectrometry (MS) to compare the proteins bound to the beads with and without the test compound, we can identify the specific targets of Cmpd-X in a dose-dependent manner.[16][17]

Experimental Protocol: Kinobeads Pulldown
  • Lysate Preparation: Prepare lysates from a large quantity of cells (e.g., HeLa or THP-1) under non-denaturing conditions.

  • Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of Cmpd-X (e.g., 0.01 to 10 µM) or vehicle (DMSO) for 1 hour.

  • Affinity Pulldown: Add the Kinobeads resin to each lysate and incubate to allow kinase binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantitative techniques (like iTRAQ or TMT labeling) are used to compare the abundance of each identified kinase across the different Cmpd-X concentrations.

Data Presentation & Interpretation

The MS data is processed to identify and quantify hundreds of kinases. For each kinase, a competition binding curve is generated by plotting its abundance on the beads against the concentration of Cmpd-X.

Table 3: Quantitative Chemical Proteomics - Key Targets of Cmpd-X

Protein Target IC50 (nM) from Kinobeads Biological Function
MAPK14 (p38α) 55 Stress/Inflammation Signaling
MAPK11 (p38β) 150 Stress/Inflammation Signaling
KDR (VEGFR2) 850 Angiogenesis
RIPK2 >10,000 Innate Immunity Signaling

| GSK3B | >10,000 | Multiple Cellular Processes |

Interpretation: The Kinobeads experiment confirms p38α and p38β as high-affinity targets of Cmpd-X in a complex proteome. Crucially, it provides quantitative confirmation of the VEGFR2 off-target activity first identified in the biochemical screen, with an IC50 in the high nanomolar range. It also demonstrates a clean profile against other kinases like RIPK2 and GSK3B, increasing confidence in its overall selectivity.

Conclusion & Path Forward

This multi-faceted guide demonstrates a rigorous, industry-standard approach to defining the selectivity of a novel inhibitor. By integrating biochemical profiling, cell-based target engagement, and unbiased chemical proteomics, we have built a comprehensive and self-validating dataset for our hypothetical compound, Cmpd-X.

Our analysis reveals that 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid (Cmpd-X) is a potent, cell-active inhibitor of p38α MAPK. Its selectivity profile is favorable but includes a notable off-target interaction with VEGFR2. This knowledge is critical:

  • For Researchers: It defines the appropriate experiments where Cmpd-X can be used as a chemical probe for p38α, while cautioning against its use in contexts where VEGFR2 signaling is critical.

  • For Drug Developers: It identifies VEGFR2 inhibition as a potential liability that may need to be engineered out through medicinal chemistry efforts or considered as part of the compound's overall pharmacological (and potentially toxicological) profile.

The path forward is now clear and data-driven, a testament to the power of a well-designed selectivity assessment strategy.

References

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  • P38 Signaling Pathway. Creative Diagnostics.[Link]

  • Umar, S., et al. (2018). Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. The Journal of Immunology.[Link]

  • p38 mitogen-activated protein kinases. Wikipedia.[Link]

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  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology.[Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: An Inductive Approach to Safety

In the absence of specific toxicological data, a thorough risk assessment is the first critical step.[1] We must infer the potential hazards of 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid by examining its constituent chemical moieties: a dichlorinated indole and a methoxybenzoic acid.

  • Dichlorinated Aromatic System: Chlorinated organic compounds can be toxic and may present environmental hazards.[2] They are often non-biodegradable.[2] Structurally similar compounds can cause skin, eye, and respiratory irritation.[3][4][5]

  • Indole Moiety: While the parent indole has moderate toxicity, some derivatives can be more hazardous.[6][7][8] It is prudent to assume the compound may be harmful if swallowed, toxic in contact with skin, and cause serious eye irritation.[6]

  • Carboxylic Acid Group: Carboxylic acids are acidic and can be corrosive or irritating to the skin and eyes.[4][9] They may also cause respiratory irritation if inhaled as a dust.[10]

Given these structural alerts, 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid should be treated as a hazardous substance until proven otherwise.[11] This "precautionary principle" is the cornerstone of laboratory safety when dealing with novel compounds.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense.[12][13] Before any handling, ensure that primary safety measures are in place:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to control exposure to hazardous fumes and vapors.[14][15]

  • Designated Area: If the compound is anticipated to be acutely toxic, carcinogenic, or a reproductive toxicant, it must be stored and handled within a designated area with clear labeling.[11]

  • Chemical Hygiene Plan (CHP): Your institution's CHP must be up-to-date and accessible, providing specific procedures for handling hazardous chemicals.[14][16]

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered approach to PPE is essential for minimizing exposure. The following table summarizes the recommended PPE for handling 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles are the minimum requirement.[17] A face shield worn over safety goggles is required when there is a splash hazard.[17][18]Protects against splashes of liquids and airborne dust particles. All eye protection must be ANSI Z87.1 compliant.[11][17]
Skin and Body Protection A flame-resistant lab coat is required.[18] Disposable nitrile gloves are the minimum for incidental contact.[17] For extended handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[17]A lab coat protects the skin and clothing from spills.[14] Nitrile gloves offer good resistance to a range of chemicals, but should be changed immediately upon contamination.[12][17]
Respiratory Protection For weighing and handling the solid compound where dust may be generated, a NIOSH-approved respirator is necessary.[12][16] This should be used in conjunction with a chemical fume hood.[15]Protects against inhalation of fine particles which can cause respiratory irritation.[3][10]
Foot Protection Closed-toe shoes are mandatory in the laboratory.[12][18]Protects feet from spills and falling objects.[12]
Step-by-Step PPE Procedures

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if needed): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if a splash hazard exists.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately in the appropriate waste container.

  • Face Shield and Goggles: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by turning it inside out, without touching the exterior.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[6]

Visualizing PPE Selection

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Requirements Start Handling 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid Assess_Form Solid or Solution? Start->Assess_Form Assess_Quantity Small or Large Scale? Assess_Form->Assess_Quantity Solution Respirator Add Respirator Assess_Form->Respirator Solid (potential for dust) Base_PPE Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes Assess_Quantity->Base_PPE Small Scale Heavy_Gloves Consider Heavy-Duty Gloves Assess_Quantity->Heavy_Gloves Large Scale Assess_Splash Splash Hazard? Assess_Splash->Base_PPE No Face_Shield Add Face Shield Assess_Splash->Face_Shield Yes Base_PPE->Assess_Splash Respirator->Assess_Quantity Heavy_Gloves->Assess_Splash

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Safe Handling Procedures:

  • Weighing: Weigh the solid compound in a ventilated balance enclosure or a chemical fume hood to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spills: In the event of a spill, evacuate the area and follow your laboratory's established spill response procedure.[11] For a small spill of solid, carefully sweep it up without creating dust and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container.

Disposal Plan:

  • Waste Segregation: Due to the chlorinated nature of this compound, all waste must be segregated as halogenated organic waste.[19][20] Do not mix with non-halogenated waste.[20]

  • Containers: Collect all waste, including contaminated gloves, wipes, and solutions, in clearly labeled, sealed containers designated for halogenated hazardous waste.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Halogenated organic waste often requires high-temperature incineration.[2][21]

Emergency Procedures

In case of exposure, immediate action is critical:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air.[11] If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

By adhering to these comprehensive safety protocols, you can confidently and safely advance your research with 3-(5,6-dichloro-1H-indol-2-yl)-4-methoxyBenzoic acid, ensuring the well-being of yourself and your colleagues.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.